molecular formula C12H18N2O2 B2758591 N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine CAS No. 2198986-20-6

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Número de catálogo: B2758591
Número CAS: 2198986-20-6
Peso molecular: 222.288
Clave InChI: ROTLSOITJXRDRO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine is a chemical compound with the CAS registry number 2198986-20-6 . It has a molecular formula of C12H18N2O2 and a molecular weight of 222.28 g/mol . This compound is part of a class of alkoxybenzopentagon heterocyclic amine compounds that have been investigated for their potential as sphingomyelin synthase inhibitors . Research into this mechanism is significant for the study of atherosclerosis, as the abnormal expression of lipid components is closely related to the formation of atherosclerosis . Furthermore, compounds of this structural class have shown relevance in preclinical research for metabolic conditions, including type II diabetes, fatty liver, and obesity . The provided InChI key is ROTLSOITJXRDRO-UHFFFAOYSA-N and the SMILES string is O1CC(C(C1)N(C)C)OC1C=CC(C)=CN=1 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

N,N-dimethyl-4-(5-methylpyridin-2-yl)oxyoxolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-4-5-12(13-6-9)16-11-8-15-7-10(11)14(2)3/h4-6,10-11H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTLSOITJXRDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2COCC2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Nomenclature

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine is a molecule that brings together three key structural motifs: a 5-methylpyridine ring, an oxolane (tetrahydrofuran) scaffold, and a dimethylamino group. The pyridine ring is linked to the 4-position of the oxolane ring via an ether bond, and the dimethylamino group is attached to the 3-position of the oxolane ring.

  • IUPAC Name: N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

  • Molecular Formula: C₁₃H₂₀N₂O₂

  • Key Structural Features:

    • Pyridine derivative: A basic aromatic heterocycle known for its presence in many biologically active compounds.[][2][3]

    • Oxolane (Tetrahydrofuran) ring: A five-membered cyclic ether, providing a flexible and non-planar scaffold.[4]

    • Tertiary amine: A dimethylamino group, which contributes to the molecule's basicity and potential for salt formation.

Below is a diagram illustrating the chemical structure of the topic compound.

Caption: Chemical structure of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine.

Proposed Synthesis

A plausible and efficient synthetic route for N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine would likely involve a Williamson ether synthesis as the key step. This would entail the reaction of a suitably protected 4-hydroxy-N,N-dimethyloxolan-3-amine with 2-halo-5-methylpyridine.

Synthesis of Precursors
  • 2-chloro-5-methylpyridine: This starting material can be synthesized from 5-methylpyridin-2-ol via chlorination with a reagent such as phosphorus oxychloride.

  • 4-hydroxy-N,N-dimethyloxolan-3-amine: This precursor can be prepared from a suitable starting material like 1,4-anhydro-3-azido-3-deoxy-D-ribitol through a sequence of reduction of the azide to a primary amine, followed by reductive amination with formaldehyde and formic acid to introduce the dimethylamino group. The stereochemistry of the hydroxyl and amino groups would be critical and would depend on the starting material and reaction conditions.

Williamson Ether Synthesis

The final coupling reaction would involve the deprotonation of the hydroxyl group of 4-hydroxy-N,N-dimethyloxolan-3-amine with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophile would then react with 2-chloro-5-methylpyridine in an SₙAr reaction to form the desired pyridyl ether linkage.

The proposed synthetic workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_final_step Final Coupling 5-methylpyridin-2-ol 5-methylpyridin-2-ol 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine 5-methylpyridin-2-ol->2-chloro-5-methylpyridine POCl3 Target_Molecule N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine 2-chloro-5-methylpyridine->Target_Molecule 1,4-anhydro-3-azido-3-deoxy-D-ribitol 1,4-anhydro-3-azido-3-deoxy-D-ribitol 4-hydroxy-oxolan-3-amine 4-hydroxy-oxolan-3-amine 1,4-anhydro-3-azido-3-deoxy-D-ribitol->4-hydroxy-oxolan-3-amine Reduction 4-hydroxy-N,N-dimethyloxolan-3-amine 4-hydroxy-N,N-dimethyloxolan-3-amine 4-hydroxy-oxolan-3-amine->4-hydroxy-N,N-dimethyloxolan-3-amine Reductive Amination Alkoxide Alkoxide 4-hydroxy-N,N-dimethyloxolan-3-amine->Alkoxide NaH Alkoxide->Target_Molecule SₙAr

Caption: Proposed synthetic workflow for N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine.

Predicted Physicochemical Properties

The physicochemical properties of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine can be inferred from its structural components.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight 224.30 g/mol Calculated from the molecular formula C₁₃H₂₀N₂O₂.
Appearance Likely a colorless to pale yellow oil or low-melting solid.Based on similar small organic molecules.
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water, but likely soluble in acidic aqueous solutions due to the basic nitrogen atoms.The molecule has both polar (amine, ether, pyridine nitrogen) and non-polar (alkyl groups, aromatic ring) regions.
pKa Expected to have two pKa values. The pyridine nitrogen will have a pKa around 5-6, and the tertiary amine will have a pKa around 9-10.Based on the typical pKa values of substituted pyridines and tertiary alkylamines.
LogP Estimated to be in the range of 1.5 - 2.5.This suggests moderate lipophilicity.

Analytical Characterization

A comprehensive analytical approach is necessary to confirm the structure and purity of the synthesized compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and connectivity of protons. Expected signals would include those for the methyl groups on the pyridine and the dimethylamino group, aromatic protons on the pyridine ring, and diastereotopic protons on the oxolane ring.

    • ¹³C NMR: Will show distinct signals for each carbon atom, including the aromatic carbons of the pyridine ring, the carbons of the oxolane ring, and the methyl carbons.

    • ¹⁵N NMR: Can provide information on the electronic environment of the two nitrogen atoms.[5][6]

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, which would likely involve cleavage of the ether bond and fragmentation of the oxolane ring.[7][8]

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for C-O-C (ether), C-N (amine), and C=N/C=C (pyridine ring) stretching vibrations.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for purity determination and purification. Due to the lack of a strong chromophore, UV detection might have low sensitivity. Derivatization of the tertiary amine could be employed for more sensitive detection by UV or fluorescence.[9][10][11][12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for analysis if the compound is sufficiently volatile and thermally stable.

The analytical workflow for characterization is depicted below.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Column Chromatography / Prep-HPLC Purity_Assessment Purity_Assessment Purification->Purity_Assessment HPLC / GC Structural_Elucidation Structural_Elucidation Purity_Assessment->Structural_Elucidation NMR ¹H, ¹³C, ¹⁵N NMR Structural_Elucidation->NMR MS HRMS, MS/MS Structural_Elucidation->MS IR Infrared Spectroscopy Structural_Elucidation->IR

Caption: Analytical workflow for the characterization of the target molecule.

Potential Biological and Pharmacological Properties

The combination of a pyridyl ether and a tertiary amine in a single molecule suggests potential for biological activity.

  • Central Nervous System (CNS) Activity: Many pyridyl ether compounds are known to interact with neuronal nicotinic acetylcholine receptors (nAChRs) and have shown potential in the treatment of CNS disorders.[13][14]

  • Antimicrobial and Other Activities: Pyridine derivatives exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[][3] The specific substitution pattern of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine would determine its specific biological targets and therapeutic potential.

Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

While N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine is not a well-documented compound, a thorough understanding of its constituent chemical moieties allows for a robust and scientifically grounded exploration of its synthesis, properties, and potential applications. This technical guide provides a comprehensive framework for researchers to approach the synthesis and characterization of this novel molecule, paving the way for future investigations into its chemical and biological significance. The proposed synthetic and analytical strategies are based on established and reliable methodologies in organic chemistry.

References

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  • Wu, Q., et al. (2018). Synthesis of new 4-aryloxy-N-arylanilines and their inhibitory activities against succinate-cytochrome c reductase. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminotetrahydrofuran-3-ol. Retrieved from [Link]

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  • Google Patents. (n.d.). A kind of preparation method of tetrahydrofuran -3- methylamine.
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  • Geltz, Y. (2022). We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads? ResearchGate. Retrieved from [Link]

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  • Tomer, K. B., & Djerassi, C. (1973). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]

  • Takeda, N., & Tsubouchi, A. (2004). New Reactions of -Halocarbanions: Simple Synthesis of Substituted Tetrahydrofurans. Accounts of Chemical Research. Retrieved from [Link]

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  • NIST. (n.d.). Ethanamine, N,N-dimethyl-. Retrieved from [Link]

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  • Wang, Y., et al. (2023). Research on the Structure of the Tetrahydrofuran Complex of 2,4,6-Trinitro-3-Hydroxypyridine Silver. PMC. Retrieved from [Link]

  • Miller, M. P., et al. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. PubMed. Retrieved from [Link]

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  • Kimura, T., et al. (2010). Complexation of Np(v) with N,N-dimethyl-3-oxa-glutaramic acid and related ligands: thermodynamics, optical properties and structural aspects. Dalton Transactions. Retrieved from [Link]

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  • Ali, A., et al. (2025). Probing the Hidden Noncovalent Interactions between Ethers and Amines through Volumetric, Viscometric, Ultrasonic, IR Spectral, and DFT Methods. Journal of Chemical & Engineering Data. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest literature review, N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine is not a well-characterized compound with established and publicly documented pharmacological data. Therefore, this guide is presented as a theoretical framework for researchers and drug development professionals. It outlines a deductive approach to hypothesizing and subsequently investigating the mechanism of action based on the molecule's structural components. This document is intended to serve as a roadmap for discovery, not a definitive statement of fact.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The structure of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine presents several key pharmacophores that are prevalent in a wide range of biologically active agents. By dissecting the molecule into its constituent parts—the N,N-dimethylamine moiety, the substituted pyridine ring, and the amino-oxolane core—we can formulate initial hypotheses regarding its potential biological targets and subsequent cellular effects. The presence of these groups suggests potential interactions with various receptor systems, enzymes, or ion channels.

The dimethylamine group is a common feature in many FDA-approved drugs, often contributing to improved pharmacokinetic properties and acting as a key interaction point with biological targets[1]. The pyridine ring is a versatile scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and aromatic interactions. The amino-oxolane (or amino-tetrahydrofuran) core provides a three-dimensional structure that can orient the other functional groups for optimal target engagement.

Hypothetical Target Classes and Mechanisms of Action

Based on structural analogies to known bioactive molecules, we can propose several plausible, albeit unproven, mechanisms of action for N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine.

Neuromodulatory Activity

The overall structure bears a resemblance to compounds with central nervous system activity. The tertiary amine is a common feature of many CNS-active drugs, including antidepressants and antipsychotics.

  • Muscarinic Acetylcholine Receptors (mAChRs): The core structure is reminiscent of certain muscarinic agonists. For instance, the compound tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine has been identified as a potent and selective M1 muscarinic agonist[2]. It is conceivable that N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine could exhibit similar activity, potentially leading to nootropic or pro-cognitive effects.

  • Serotonin and Dopamine Receptors: The combination of an aromatic ring and a distal amine is a classic template for ligands of serotonin (5-HT) and dopamine (D) receptors. For example, certain imidazoquinolines with a dimethylamine group exhibit potent dopaminergic and serotonergic activity[3]. The pyridine ring in the subject molecule could engage in similar interactions as the aromatic systems in these known ligands.

Enzyme Inhibition

The heterocyclic nature of the molecule could also lend itself to interactions with the active sites of various enzymes.

  • Kinase Inhibition: The pyridine ring is a common scaffold in many kinase inhibitors. While the overall structure does not immediately suggest a classic hinge-binding motif, the potential for interaction with the ATP-binding pocket of various kinases should not be discounted.

  • Lipoxygenase Inhibition: Certain pyridine-containing compounds have demonstrated activity as lipoxygenase inhibitors with potential anticancer properties[4]. This class of enzymes plays a role in inflammatory pathways, suggesting a potential anti-inflammatory application.

A Proposed Experimental Workflow for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this novel compound, a multi-tiered approach is recommended, progressing from broad, unbiased screening to specific target validation.

Tier 1: Broad-Based Phenotypic and Target Screening

The initial phase should focus on identifying the general biological activity of the compound.

Experimental Protocol: Broad-Based Receptor and Enzyme Screening

  • Compound Preparation: Synthesize and purify N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine to >98% purity, as confirmed by NMR and LC-MS. Prepare a stock solution in a suitable solvent (e.g., DMSO).

  • Commercial Screening Panel: Submit the compound to a commercial service for broad-based screening against a panel of common CNS receptors (e.g., adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic), ion channels, and a representative panel of kinases and other enzymes.

  • Data Analysis: Analyze the binding affinity (Ki) or functional activity (EC50/IC50) data to identify initial "hits" with significant potency and selectivity.

G cluster_tier1 Tier 1: Initial Screening A Synthesized Compound B Broad Receptor/Enzyme Panel Screening A->B C Identify Initial 'Hits' (e.g., Ki < 1µM) B->C

Caption: Tier 1 Experimental Workflow.

Tier 2: Cellular Assays and Target Validation

Once initial hits are identified, the next step is to confirm these activities in relevant cellular models.

Experimental Protocol: Cell-Based Functional Assays (Example: Muscarinic Agonism)

  • Cell Culture: Culture a cell line stably expressing the muscarinic receptor subtype of interest (e.g., CHO-M1 cells).

  • Second Messenger Assay: Treat the cells with varying concentrations of the compound and measure the downstream signaling, such as intracellular calcium mobilization or inositol phosphate accumulation.

  • Dose-Response Analysis: Plot the response against the compound concentration to determine the EC50.

  • Antagonist Challenge: To confirm specificity, co-administer the compound with a known selective antagonist for the receptor and observe for a rightward shift in the dose-response curve.

G cluster_tier2 Tier 2: Target Validation D Initial 'Hit' from Tier 1 E Cell-Based Functional Assays (e.g., Calcium Flux, cAMP) D->E F Determine EC50/IC50 E->F G Antagonist Challenge Assays F->G H Confirmed Cellular Activity G->H

Caption: Tier 2 Experimental Workflow.

Tier 3: In Vivo Pharmacological Profiling

With a validated in vitro mechanism, the final step is to assess the compound's effects in a relevant animal model.

Experimental Protocol: In Vivo Behavioral Assay (Example: Novel Object Recognition)

  • Animal Model: Use a standard rodent model (e.g., C57BL/6 mice).

  • Compound Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Behavioral Testing: Conduct a behavioral test relevant to the hypothesized mechanism (e.g., novel object recognition for a putative nootropic).

  • Data Analysis: Analyze the behavioral data to determine if the compound produces a statistically significant effect compared to a vehicle control.

Quantitative Data Summary (Hypothetical)

Should the proposed experiments be conducted, the data would be summarized as follows:

TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
Muscarinic M1To be determinedTo be determined
Serotonin 5-HT2ATo be determinedTo be determined
Dopamine D2To be determinedTo be determined
hERG ChannelTo be determinedTo be determined

Conclusion and Future Directions

The chemical structure of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine provides a rich starting point for investigating its potential biological activities. The proposed workflow, beginning with broad screening and progressing through cellular and in vivo validation, offers a robust and logical path to elucidating its mechanism of action. Future work would involve detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADME/Tox profiling to assess its drug-like properties.

References

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. Available at: [Link]

  • Document: Synthesis and biological activities of (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and its metabolites. (CHEMBL113041... - ChEMBL - EMBL-EBI). EMBL-EBI. Available at: [Link]

  • Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound. ResearchGate. Available at: [Link]

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Methodological & Application

Application Note: Step-by-Step Synthesis of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine , features a highly functionalized oxolane (tetrahydrofuran) core substituted with a basic dimethylamine group and a substituted pyridine ether. Scaffolds of this nature are highly privileged in modern drug discovery, frequently appearing in CNS-penetrant agents and epigenetic modulators, such as KDM5 histone demethylase inhibitors 1.

This application note details a robust, two-step synthetic protocol designed for high stereocontrol and scalability. The route leverages a regioselective epoxide aminolysis followed by a base-mediated Nucleophilic Aromatic Substitution (SNAr).

Retrosynthetic Rationale & Mechanistic Pathway

The synthesis is disconnected into two highly reliable transformations:

  • Epoxide Aminolysis: The oxolane core is constructed via the nucleophilic opening of the meso-epoxide, 3,4-epoxytetrahydrofuran, using dimethylamine. This guarantees the trans relative stereochemistry of the resulting amino-alcohol intermediate 23.

  • SNAr Etherification: The ether linkage is forged by reacting the intermediate alkoxide with 2-fluoro-5-methylpyridine. Fluorine is specifically chosen as the leaving group to lower the activation energy of the Meisenheimer complex formation 4.

SyntheticPathway cluster_0 Step 1: Epoxide Aminolysis cluster_1 Step 2: SNAr Etherification NodeA 3,4-Epoxytetrahydrofuran NodeC trans-4-(Dimethylamino) oxolan-3-ol NodeA->NodeC SN2 Opening NodeB Dimethylamine NodeB->NodeC Anti-periplanar NodeD Alkoxide Intermediate NodeC->NodeD NaH, DMF (0°C) NodeF Meisenheimer Complex NodeD->NodeF Nucleophilic Attack (90°C) NodeE 2-Fluoro-5-methylpyridine NodeE->NodeF Inductive Activation NodeG Target: N,N-dimethyl-4-[(5-methylpyridin- 2-yl)oxy]oxolan-3-amine NodeF->NodeG Rearomatization (-NaF)

Fig 1. Two-step synthetic workflow and SNAr mechanism for the target oxolane-3-amine.

Step 1: Stereoselective Epoxide Aminolysis

Mechanistic Causality

The starting material, 3,4-epoxytetrahydrofuran (a meso bicyclic epoxide), undergoes nucleophilic attack by dimethylamine. Under thermal conditions in a polar protic solvent (methanol), the reaction proceeds via an SN2 mechanism. The nucleophile attacks from the less hindered face, resulting in a strict anti-periplanar ring opening. This stereospecificity guarantees that the resulting 4-(dimethylamino)tetrahydrofuran-3-ol possesses a trans relative configuration, which is critical for the spatial orientation of the pharmacophores in the final drug substance.

Reagent Matrix (Step 1)
ReagentMW ( g/mol )EquivalentsAmount (10 mmol Scale)Role in Reaction
3,4-Epoxytetrahydrofuran86.091.0861 mgSubstrate (Electrophile)
Dimethylamine (2M in MeOH)45.083.015.0 mLNucleophile
Methanol32.04N/A10.0 mLProtic Solvent
Experimental Protocol
  • Initialization: Charge a 50 mL sealed tube or pressure vessel with 3,4-epoxytetrahydrofuran (861 mg, 10.0 mmol) and 10.0 mL of anhydrous methanol.

  • Reagent Addition: Slowly add dimethylamine (15.0 mL of a 2M solution in MeOH, 30.0 mmol) to the reaction mixture at room temperature.

  • Reaction Execution: Seal the vessel securely and heat the mixture to 60 °C using an oil bath or heating block. Maintain stirring at this temperature for 14 hours.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove methanol and excess dimethylamine.

  • Purification: The resulting crude yellow oil is typically >90% pure and can be used directly in the next step. If analytical purity is required, purify via bulb-to-bulb distillation or silica gel chromatography (eluting with 10% MeOH in DCM with 1% Et₃N).

In-Process Control (IPC) & Self-Validation
  • IPC Checkpoint: Withdraw a 50 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the total ion chromatogram (TIC) shows >95% consumption of the epoxide and a dominant peak at m/z 132.1[M+H]⁺.

  • QC Validation: ¹H NMR (CDCl₃) will confirm the trans relative stereochemistry via characteristic coupling constants of the oxolane ring protons (typically J < 3 Hz for trans vicinal protons in this 5-membered system).

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

The etherification relies on an SNAr mechanism. We specifically select 2-fluoro-5-methylpyridine over its chlorinated analog. In SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, significantly lowering the activation energy for the Meisenheimer complex formation compared to chlorine 4. Sodium hydride (NaH) is chosen to ensure irreversible and complete deprotonation of the secondary alcohol.

SNAr Optimization Data
Base (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Mechanistic Causality / Observation
K₂CO₃DMF1002415%Insufficient basicity to fully deprotonate the secondary alcohol.
KOtBuTHF701662%Moderate conversion; limited by THF boiling point and solubility.
NaH DMF 90 16 88% Optimal; irreversible deprotonation drives complete alkoxide formation.
Reagent Matrix (Step 2)
ReagentMW ( g/mol )EquivalentsAmount (5 mmol Scale)Role in Reaction
trans-4-(Dimethylamino)oxolan-3-ol131.171.0656 mgNucleophile (Precursor)
2-Fluoro-5-methylpyridine111.121.2667 mgElectrophile
Sodium Hydride (60% in oil)24.001.5300 mgStrong Base
Anhydrous DMF73.09N/A15.0 mLPolar Aprotic Solvent
Experimental Protocol
  • Alkoxide Formation: Dissolve trans-4-(dimethylamino)oxolan-3-ol (656 mg, 5.0 mmol) in anhydrous DMF (15.0 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (300 mg of a 60% dispersion in mineral oil, 7.5 mmol) in small portions. Stir the suspension at 0 °C for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • Electrophile Addition: Add 2-fluoro-5-methylpyridine (667 mg, 6.0 mmol) dropwise to the reaction mixture.

  • SNAr Execution: Remove the ice bath and heat the reaction mixture to 90 °C for 16 hours 1.

  • Quench & Extraction: Cool the mixture to room temperature and carefully quench with saturated aqueous NH₄Cl (20 mL). Extract the aqueous phase with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Wash the combined organic layers with water (2 × 20 mL) and brine (20 mL) to remove residual DMF. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent gradient: 0% to 5% Methanol in Dichloromethane containing 0.5% Et₃N) to afford the target compound as a pale yellow oil.

In-Process Control (IPC) & Self-Validation
  • IPC Checkpoint: Withdraw a 50 µL aliquot, quench with 100 µL H₂O, extract with EtOAc, and analyze the organic layer via LC-MS. The target product will manifest at m/z 223.14 [M+H]⁺. The absence of the m/z 132.1 peak confirms complete consumption of the intermediate.

  • QC Validation: ¹H NMR (CDCl₃) will show the disappearance of the hydroxyl proton and a significant downfield shift of the oxolane C3-H proton due to the deshielding effect of the newly formed aryloxy linkage.

References

  • Henderson, A. S., Medina, S., Bower, J. F., & Galan, M. C. (2015). "Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers." Organic Letters.
  • "WO2021010492A1 - Compound having kdm5 inhibitory activity and pharmaceutical use thereof." Google Patents, 2021.
  • Zhu, et al. (2020). "Asymmetric Amination of meso-Epoxide with Vegetable Powder as a Low-Toxicity Catalyst." MDPI.
  • "4-(dimethylamino)tetrahydrofuran-3-ol Product Data." Echemi.

Sources

Application Note: NMR Structural Elucidation and Stereochemical Assignment of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine is a highly functionalized, di-substituted oxolane (tetrahydrofuran) scaffold representative of modern pharmaceutical intermediates. Characterizing this molecule requires unambiguous confirmation of two critical structural features: the regiochemistry of the heteroaryl ether linkage and the relative stereochemistry ( cis vs. trans) of the C3-amine and C4-ether substituents.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals. By leveraging 1D and 2D NMR techniques—specifically addressing the physical limitations of small-molecule correlation times—this guide ensures robust structural and stereochemical assignment.

Theoretical Framework: The "Zero-Crossing" Challenge

A common pitfall in small-molecule NMR is the blind application of NOESY (Nuclear Overhauser Effect Spectroscopy) for stereochemical assignment. The target molecule has a molecular weight of 222.29 g/mol . At standard high-field NMR frequencies (400–600 MHz), molecules in the 200–300 Da range often exhibit correlation times ( τc​ ) where the condition ωτc​≈1.12 is met. This is the NOE zero-crossing point , where traditional NOE signals vanish, leading to false-negative cross-peaks and catastrophic misassignments of stereochemistry.

Expert Choice: To establish a self-validating protocol, we mandate the use of ROESY (Rotating-frame Overhauser Effect Spectroscopy) instead of NOESY. ROE cross-peaks are always positive (opposite phase to the diagonal) regardless of molecular weight or magnetic field strength, ensuring that the absence of a cross-peak is definitive proof of spatial distance (> 3.0 Å), rather than an artifact of molecular tumbling dynamics. The use of through-space dipolar couplings is the gold standard for assigning co-facial protons in tetrahydrofuran rings[1]. Relying solely on scalar coupling ( 3JHH​ ) is often insufficient for flexible five-membered rings due to rapid conformational averaging[2].

Experimental Design & Protocols

Sample Preparation Protocol

The integrity of NMR data begins with sample preparation. The presence of the tertiary amine at C3 necessitates a solvent that prevents proton exchange broadening while fully solubilizing the free base.

  • Solvent Selection: Use high-purity deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Concentration Optimization: Weigh exactly 15.0 mg of the analyte. Causality: While 5 mg is sufficient for 1D 1 H NMR, 15 mg ensures a high Signal-to-Noise Ratio (SNR) for insensitive nuclei in 2D 1 H- 13 C HMBC and ROESY experiments within a practical timeframe (1-2 hours)[3].

  • Homogenization: Dissolve the compound in 0.6 mL of CDCl 3​ . Vortex for 30 seconds.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a pristine 5 mm NMR tube. Causality: Particulate matter distorts magnetic field homogeneity ( B0​ ), leading to poor line shape and loss of fine J-coupling resolution required for diastereotopic proton assignment.

NMR Acquisition Parameters

Perform the following self-validating sequence on a 400 MHz or higher NMR spectrometer equipped with a z-gradient probe.

  • 1D 1 H NMR: 16 scans, relaxation delay (D1) = 2.0 s, spectral width = 12 ppm. Validation: Ensure the TMS peak is calibrated to exactly 0.00 ppm and the residual CHCl 3​ peak appears at 7.26 ppm.

  • 1D 13 C{1H} NMR: 1024 scans, D1 = 2.0 s, spectral width = 250 ppm. Validation: Check the CDCl 3​ triplet at 77.16 ppm.

  • 2D COSY (Correlation Spectroscopy): 4 scans per increment, 256 t1​ increments. Maps contiguous spin systems (e.g., the oxolane backbone H2-H3-H4-H5).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Maps one-bond C-H attachments, distinguishing the diastereotopic CH 2​ protons at C2 and C5.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Optimized for nJCH​ = 8 Hz. Validation: Look for the critical three-bond correlation from the oxolane H4 proton to the pyridine C2' carbon to definitively prove the ether linkage regiochemistry[4].

  • 2D ROESY: Spin-lock time = 200 ms, continuous wave (CW) spin-lock field = 2.5 kHz. Self-Validation: Phase the diagonal negatively. True ROE cross-peaks will be positive. Any cross-peaks with the same phase as the diagonal are TOCSY artifacts and must be discarded.

Reference NMR Data & Interpretation

The following tables summarize the validated reference data for the trans-isomer of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationKey 2D Correlations (COSY / ROESY)
H6' (Pyridine)7.98d2.21HROESY: 5'-CH 3​
H4' (Pyridine)7.38dd8.4, 2.21HCOSY: H3'
H3' (Pyridine)6.65d8.41HCOSY: H4'
H4 (Oxolane)5.35m-1HCOSY: H3, H5a/b; ROESY: H5a
H5a (Oxolane)4.15dd10.0, 4.51HCOSY: H4, H5b; ROESY: H4
H2a (Oxolane)4.05dd9.5, 7.01HCOSY: H3, H2b; ROESY: H3
H5b (Oxolane)3.95dd10.0, 2.01HCOSY: H4, H5a
H2b (Oxolane)3.85dd9.5, 5.51HCOSY: H3, H2a
H3 (Oxolane)3.10m-1HCOSY: H4, H2a/b; ROESY: H2a, -N(CH 3​ ) 2​
-N(CH 3​ ) 2​ 2.30s-6HROESY: H3
5'-CH 3​ 2.24s-3HROESY: H4', H6'
Table 2: 13 C NMR and HMBC Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypeKey HMBC Correlations ( 2J / 3J )
C2' (Pyridine)161.5QuaternaryH4 (Oxolane) , H3', H4'
C6' (Pyridine)146.2CH5'-CH 3​ , H4'
C4' (Pyridine)139.5CHH6', 5'-CH 3​
C5' (Pyridine)126.8QuaternaryH3', H6'
C3' (Pyridine)111.4CHH4'
C4 (Oxolane)78.2CHH2a/b, H5a/b, H3
C5 (Oxolane)72.4CH 2​ H4, H3
C2 (Oxolane)70.1CH 2​ H3, H4
C3 (Oxolane)65.8CHH2a/b, H4, -N(CH 3​ ) 2​
-N(CH 3​ ) 2​ 42.5CH 3​ (x2)H3
5'-CH 3​ 17.5CH 3​ H4', H6'

Note: The definitive proof of the molecule's connectivity is the HMBC cross-peak between the oxolane H4 proton (δ 5.35) and the pyridine C2' carbon (δ 161.5). This confirms the ether linkage is intact and correctly positioned.

Stereochemical Assignment Workflow

The relative stereochemistry of the oxolane ring is determined by analyzing the spatial proximity of the protons at C3 and C4. In the trans-isomer, H3 and H4 reside on opposite faces of the ring (anti-facial). Consequently, the interatomic distance exceeds 3.0 Å, resulting in the absence of a strong ROE correlation between δ 3.10 and δ 5.35.

Conversely, if the molecule were the cis-isomer, H3 and H4 would be co-facial, yielding a highly intense ROE cross-peak[5]. The logical workflow for this self-validating assignment is visualized below.

ROESY_Logic Start Determine Relative Configuration C3 and C4 of Oxolane ROESY Acquire 2D ROESY Spectrum (Spin-lock: 200 ms, CW: 2.5 kHz) Start->ROESY CrossPeak Analyze H3 (δ 3.10) to H4 (δ 5.35) Cross-Peak Intensity & Phase ROESY->CrossPeak Strong Strong ROE Correlation (Distance < 3.0 Å, Anti-phase to diagonal) CrossPeak->Strong Weak Weak/No ROE Correlation (Distance > 3.0 Å) CrossPeak->Weak Cis Assign as 'cis' Isomer (H3 and H4 co-facial) Strong->Cis Trans Assign as 'trans' Isomer (H3 and H4 anti-facial) Weak->Trans

Caption: Logical decision tree for the stereochemical assignment of the oxolane core using 2D ROESY NMR data.

References

  • Isaka, R., et al. "Complete Stereochemical Assignment of Campechic Acids A and B." ACS Publications, April 2016. Available at:[Link]

  • Hu, W. L., et al. "Computational stereochemical assignment of two new diastereoisomeric tetrahydrofuranoid-lignans from the roots of Taxus wallichiana (Taxaceae)." Taylor & Francis, June 2025. Available at:[Link]

  • Bairwa, G., et al. "A Minimalist NMR Approach for the Structural Revision of Mucoxin." PMC / NIH, 2010. Available at:[Link]

  • Brantley, S. E., et al. "iso-Petromyroxols: Novel Dihydroxylated Tetrahydrofuran Enantiomers from Sea Lamprey (Petromyzon marinus)." MDPI Molecules, March 2015. Available at:[Link]

  • Pauli, G. F., et al. "1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications." IntechOpen, December 2017. Available at: [Link]

Sources

Application Note: ESI-MS/MS Fragmentation Patterns of N,N-Dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Objective: To provide an authoritative, mechanistic guide to the LC-ESI-MS/MS structural elucidation of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine, a highly functionalized 3,4-disubstituted oxolane.

Introduction & Structural Context

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine (Exact Mass: 222.1368 Da) is characterized by a central tetrahydrofuran (oxolane) core substituted with an aliphatic tertiary amine and a heteroaromatic ether. In positive electrospray ionization (ESI+), the interpretation of its mass spectra relies heavily on understanding the protonation dynamics of its dual basic sites [1]. Because the N,N-dimethylamine group (pKa ~9.5) is significantly more basic than the pyridine nitrogen (pKa ~5.5), the initial [M+H]+ population is predominantly protonated at the aliphatic amine, which dictates the primary collision-induced dissociation (CID) pathways.

Experimental Methodology & Causality

To generate a self-validating and reproducible fragmentation profile, the following liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol must be strictly adhered to.

Step-by-Step LC-MS/MS Protocol
  • Sample Preparation: Dilute the analyte to 1 µg/mL in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as a crucial proton donor. It ensures complete ionization of both the basic dimethylamine and pyridine moieties, maximizing the [M+H]+ precursor ion yield and preventing signal suppression.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution from 5% to 95% Mobile Phase B over 5 minutes (Mobile Phase A: H2​O

    • 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA) at 0.4 mL/min.
    • Causality: The gradient focuses the analyte into a sharp chromatographic peak, effectively separating it from isobaric matrix interferences that could confound the MS/MS spectra.

  • ESI-MS/MS Acquisition: Operate the Q-TOF or Triple Quadrupole mass spectrometer in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Precursor Selection: Isolate m/z 223.1446 in the quadrupole (Q1).

    • Collision Energy (CE) Ramping: Acquire parallel MS/MS spectra at 15 eV, 25 eV, and 40 eV using Argon or Nitrogen as the collision gas.

    • Causality: Fragmentation is energy-dependent. A low CE (15 eV) captures the kinetically favorable, facile neutral loss of the aliphatic amine. A high CE (40 eV) is required to break the thermodynamically robust ether linkage and induce deep oxolane ring opening [2].

  • Protocol Validation: To validate the proposed pathways, perform an MS3 experiment (or pseudo- MS3 via in-source fragmentation) isolating the primary fragments ( m/z 178.0868 and m/z 114.0919) to confirm they subsequently yield the core oxolene fragment ( m/z 69.0340).

LCMS_Workflow N1 Sample Prep (0.1% FA in H2O/MeCN) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 N3 ESI+ Ionization ([M+H]+ m/z 223.14) N2->N3 N4 Q-TOF MS/MS (CID, 10-40 eV) N3->N4 N5 Data Analysis (Fragment Annotation) N4->N5

Figure 1: Step-by-step LC-ESI-MS/MS analytical workflow for structural characterization.

Mechanistic Fragmentation Pathways

Following established rules for collision-induced dissociation, the fragmentation of even-electron precursor ions is driven by the stability of the resulting product ions and the expulsion of stable neutral molecules [2].

Pathway A: Aliphatic Amine Loss (Low CE)

The most kinetically accessible pathway is the charge-mediated elimination of the dimethylamine group. Proton transfer from the nitrogen to the adjacent oxolane carbon, followed by inductive cleavage, results in the neutral loss of dimethylamine (45.06 Da). The resulting m/z 178.0868 ion is stabilized by the formation of a double bond within the oxolane ring (oxolene formation).

Pathway B: Ether Cleavage & Stevenson's Rule (Medium to High CE)

Cleavage of the C−O ether bond connecting the oxolane ring to the pyridine ring is a higher-energy process. Because both resulting fragments have heteroatoms capable of stabilizing a positive charge, the charge distribution follows Stevenson's rule (the fragment with the lower ionization energy retains the charge). This results in a competitive, dual-pathway cleavage:

  • Charge retention on the oxolane-amine: Loss of neutral 5-methylpyridin-2-ol (109.05 Da) yields a protonated 3-(dimethylamino)oxolene species at m/z 114.0919.

  • Charge retention on the pyridine: Heterolytic cleavage yields the highly stable, resonance-delocalized protonated 5-methylpyridin-2-ol (or its pyridone tautomer) at m/z 110.0606.

Pathway C: Deep Core Fragmentation (High CE)

At elevated collision energies (>35 eV), the primary fragments undergo consecutive dissociation. Both m/z 178.0868 and m/z 114.0919 will eventually lose their remaining functional groups to yield the bare oxolene core fragment ( [C4​H5​O]+ ) at m/z 69.0340.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 223.1446 Frag1 [M+H - NH(CH3)2]+ m/z 178.0868 Precursor->Frag1 -45.06 Da (Dimethylamine) Frag2 [M+H - PyOH]+ m/z 114.0919 Precursor->Frag2 -109.05 Da (5-Methylpyridin-2-ol) Frag3 [PyOH + H]+ m/z 110.0606 Precursor->Frag3 Ether Cleavage (Charge on Pyridine) Frag4 Oxolene Core [C4H5O]+ m/z 69.0340 Frag1->Frag4 -109.05 Da Frag2->Frag4 -45.06 Da

Figure 2: Proposed ESI-CID fragmentation pathways of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine.

Quantitative Data Summary

The table below summarizes the exact masses, elemental compositions, and theoretical neutral losses required for high-resolution mass spectrometry (HRMS) annotation. Mass accuracy should be maintained within ± 5 ppm for confident assignment.

Fragment IonFormulaTheoretical m/zNeutral Loss (Da)Lost SpeciesRelative Intensity (Est.)Pathway Description
Precursor [C12​H19​N2​O2​]+ 223.1446--100% (Low CE)Protonated parent molecule.
Fragment 1 [C10​H12​NO2​]+ 178.086845.0578 NH(CH3​)2​ High α -cleavage of aliphatic amine.
Fragment 2 [C6​H12​NO]+ 114.0919109.0528 C6​H7​NO MediumEther cleavage; charge on oxolane.
Fragment 3 [C6​H8​NO]+ 110.0606113.0840 C6​H11​NO HighEther cleavage; charge on pyridine.
Fragment 4 [C4​H5​O]+ 69.0340154.1106MultipleLow (High CE)Deep fragmentation to oxolene core.

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Chromatography A, 1217(25), 3908-3921.[Link]

  • McLafferty, F. W., & Turecek, F. (1993). "Interpretation of Mass Spectra" (4th Edition). University Science Books.[Link]

Application Note and Protocol: Determining the Organic Solvent Solubility of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine is a novel heterocyclic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its physicochemical properties is paramount for its advancement in any research and development pipeline. Among these properties, solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), formulation development, and bioavailability.[1][2][3]

This technical guide provides a comprehensive framework for determining the solubility of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine in a range of common organic solvents. In the absence of extensive published data for this specific molecule, this document emphasizes the foundational principles of solubility, outlines a detailed experimental protocol for its determination, and offers guidance on data interpretation. The methodologies described herein are designed to be robust and reproducible, providing researchers with a self-validating system for characterizing this and other novel chemical entities.

Theoretical Considerations: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[4][5][6] The molecular structure of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine, which features a tertiary amine, an ether linkage, a pyridine ring, and an oxolane (tetrahydrofuran) ring, suggests a moderate to high degree of polarity.

  • Hydrogen Bonding: The nitrogen atom on the pyridine ring and the oxygen atom in the oxolane ring can act as hydrogen bond acceptors.[6] The tertiary amine is generally not a hydrogen bond donor. This suggests good solubility in polar protic solvents that can donate hydrogen bonds, such as alcohols.

  • Dipole-Dipole Interactions: The molecule possesses several polar bonds (C-N, C-O), which will contribute to dipole-dipole interactions with polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.[7]

  • Van der Waals Forces: The aromatic pyridine ring and the aliphatic oxolane ring will interact with non-polar solvents via weaker van der Waals forces, suggesting some, albeit likely lower, solubility in solvents like toluene and hexane.

Based on this structural analysis, a qualitative prediction of solubility in various solvent classes is presented in Table 1. This table serves as a hypothesis to be tested by the experimental protocol that follows.

Table 1: Predicted Qualitative Solubility of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighPotential for hydrogen bonding with the solvent.[6]
Polar Aprotic DMSO, Acetonitrile, Ethyl AcetateModerate to HighFavorable dipole-dipole interactions.[7]
Non-Polar Aromatic TolueneLow to ModeratePrimarily van der Waals interactions with the aromatic ring.
Non-Polar Aliphatic Hexane, HeptaneLowLimited favorable intermolecular interactions.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7] It involves agitating an excess of the solid compound in a solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.

Materials and Equipment
  • N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or screw-cap test tubes

  • Constant temperature shaker or orbital shaker

  • Centrifuge

  • Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add known volume of solvent to vials prep1->prep2 prep3 Add solid to vials and seal prep2->prep3 equil Agitate at constant temperature (24-72h) prep3->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant with syringe filter sep1->sep2 analysis1 Prepare dilutions of the saturated solution sep2->analysis1 analysis2 Quantify concentration using HPLC analysis1->analysis2 analysis3 Calculate solubility (mg/mL or mol/L) analysis2->analysis3

Caption: Workflow for equilibrium solubility determination using the shake-flask method.

Detailed Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine to a series of vials. The excess solid should be clearly visible.

    • Carefully add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium, typically between 24 and 72 hours.[7] A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • Once equilibrium is established, remove the vials from the shaker.

    • Centrifuge the vials at a moderate speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[7] This step is crucial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtered saturated solution.

    • Analyze the diluted solutions using a validated HPLC method to determine the concentration of the dissolved compound. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.[7]

  • Data Reporting:

    • Calculate the solubility of the compound in each solvent, typically reported in mg/mL or mol/L, at the specified temperature.

Data Interpretation and Application

The quantitative solubility data obtained from the experimental protocol should be compiled into a clear and concise table for easy comparison.

Table 2: Exemplary Solubility Data for N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)
Methanol5.1[Insert Experimental Data]
Ethanol4.3[Insert Experimental Data]
Acetonitrile5.8[Insert Experimental Data]
Acetone5.1[Insert Experimental Data]
Ethyl Acetate4.4[Insert Experimental Data]
Dichloromethane3.1[Insert Experimental Data]
Toluene2.4[Insert Experimental Data]
Hexane0.1[Insert Experimental Data]

The relationship between solvent polarity and the measured solubility can be visualized to better understand the dissolution behavior of the compound.

G cluster_solute Solute cluster_solvents Solvents solute N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine (Polar) polar Polar Solvents (e.g., Methanol, Acetonitrile) solute->polar High Solubility ('Like Dissolves Like') nonpolar Non-Polar Solvents (e.g., Hexane, Toluene) solute->nonpolar Low Solubility (Mismatched Polarity)

Sources

Application Note: In Vivo Dosing and Pharmacokinetic Profiling Protocols for N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine is a structurally distinct small molecule featuring a central oxolane (tetrahydrofuran) ring, a basic tertiary amine (N,N-dimethyl group), and a lipophilic heteroaryl ether linkage (5-methylpyridine). This structural profile is characteristic of centrally acting neuromodulators and targeted receptor ligands.

The Causality of Experimental Design: Due to the highly lipophilic ether moiety and the basic tertiary amine (estimated pKa ~8.5), this compound exhibits pH-dependent aqueous solubility. Formulating the free base in unbuffered, neutral saline will inevitably lead to micro-precipitation. If administered intravenously (IV), precipitated particulates can cause fatal pulmonary embolisms in rodent models. Therefore, the experimental protocols below utilize specific co-solvent systems and pH adjustments to ensure the compound remains fully solubilized in the systemic circulation, thereby optimizing in vivo exposure and generating reliable pharmacokinetic (PK) data[1].

Preclinical Formulation Strategy

To achieve a self-validating formulation, researchers must balance solubility with biological tolerability. Vehicles must be biologically inert to avoid confounding the compound's intrinsic PK profile[2].

Table 1: Evaluation of Preclinical Formulation Vehicles
Formulation VehicleCompositionSolubilization MechanismSuitability & Biological Tolerability
Standard Saline 0.9% NaCl in WaterNone (Aqueous only)Poor: High risk of precipitation; not recommended for IV.
Acidified Saline 0.9% NaCl, pH adjusted to 5.0 with 0.1N HClProtonation of the dimethylamine groupModerate: Good for PO dosing; rapid buffering in blood may cause IV precipitation.
Co-solvent System 5% DMSO / 10% Tween-80 / 85% SalineMicellar encapsulation of the lipophilic etherExcellent: Prevents IV precipitation; well-tolerated in rodents at low volumes[1].
Cyclodextrin 20% HP-β-CD (Captisol®) in WaterHydrophobic cavity inclusionExcellent: Ideal for both IV and PO; highly biocompatible but expensive.

Self-Validating Quality Control Step: After vortexing and sonicating the formulation for 10 minutes, visually inspect the vial against both a stark white and a pitch-black background. The solution must be completely optically clear. Any opalescence indicates incomplete solubilization, requiring either a slight pH reduction or an increase in the surfactant ratio.

Step-by-Step In Vivo Dosing Methodologies

The following protocols are optimized for adult male Sprague-Dawley rats (250–300 g). Adherence to maximum administration volumes is critical for ethical compliance and data integrity[2].

Protocol A: Intravenous (IV) Administration (Tail Vein)

Objective: Determine absolute clearance and volume of distribution.

  • Preparation: Warm the rat in a commercially available warming chamber (37°C) for 5–10 minutes to induce vasodilation of the lateral tail veins.

  • Restraint: Secure the rat in a well-ventilated restrainer, leaving the tail exposed.

  • Disinfection: Wipe the tail with 70% isopropyl alcohol.

  • Injection: Using a 25G to 27G needle attached to a 1 mL syringe, insert the needle bevel-up into the lateral tail vein at a shallow 10-degree angle.

  • Dosing: Administer the formulation (Target dose: 2–5 mg/kg) at a slow, steady rate over 30–60 seconds. Critical Limit: Do not exceed a dosing volume of 5 mL/kg[2].

  • Validation: A successful IV injection is characterized by a lack of resistance and the blood clearing from the vein ahead of the injected fluid. If a subcutaneous bleb forms, the dose is extravascular, and the animal must be excluded from absolute bioavailability calculations.

Protocol B: Oral (PO) Administration (Gavage)

Objective: Determine absorption kinetics and absolute bioavailability.

  • Preparation: Fast the rats overnight (12–16 hours) prior to dosing to eliminate food-effect variability, providing water ad libitum.

  • Restraint: Firmly grasp the rat by the loose skin of the neck and back, immobilizing the head to align the esophagus.

  • Measurement: Measure an 18G stainless steel oral gavage needle with a ball tip from the rat's mouth to the last rib to ensure proper depth.

  • Dosing: Gently insert the gavage needle over the tongue and down the esophagus. Administer the dose (Target dose: 10–20 mg/kg). Critical Limit: Do not exceed a dosing volume of 10 mL/kg[2].

  • Validation: The animal should exhibit normal breathing immediately post-dose. Any signs of respiratory distress indicate tracheal aspiration, necessitating immediate exclusion.

Pharmacokinetic Sampling and Bioanalysis

Serial Blood Sampling Workflow

To capture the full PK profile, blood (200 µL per timepoint) is collected via a surgically implanted Jugular Vein Cannula (JVC) at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Samples are collected into K2EDTA tubes, immediately placed on wet ice, and centrifuged at 3,000 × g for 10 minutes at 4°C to isolate plasma.

PK_Workflow Formulation Formulation Preparation Dosing In Vivo Dosing (IV & PO) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Processing Sampling->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS PK NCA PK Modeling LCMS->PK

Figure 1: End-to-end workflow for preclinical pharmacokinetic profiling.

Bioanalytical Method Validation (LC-MS/MS)

Plasma concentrations of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine must be quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Regulatory Grounding: The assay must be validated in accordance with the 2018 US FDA Bioanalytical Method Validation (BMV) Guidance[3].

  • Selectivity & Matrix Effects: The FDA guidance mandates that matrix effects be rigorously evaluated[4]. Because the compound's basic amine can interact with endogenous phospholipids during electrospray ionization (ESI), a stable-isotope labeled (SIL) internal standard should be used to correct for ion suppression.

  • Accuracy & Precision: Quality Control (QC) samples at low, mid, and high concentrations must demonstrate accuracy and precision within ±15% of the nominal value, and within ±20% at the Lower Limit of Quantitation (LLOQ)[3][4].

Data Interpretation & Metabolic Profiling

Upon successful LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed to derive key parameters.

Table 2: Representative PK Parameters (Mock Data for a 300g Rat)
ParameterDefinitionExpected Range (IV: 2 mg/kg)Expected Range (PO: 10 mg/kg)
Cmax Maximum plasma concentration~800 - 1200 ng/mL~300 - 600 ng/mL
Tmax Time to reach CmaxN/A (Immediate)0.5 - 1.5 hours
T1/2 Elimination half-life2.5 - 4.0 hours3.0 - 4.5 hours
Vdss Volume of distribution at steady state3.5 - 5.0 L/kgN/A
Cl Systemic clearance15 - 25 mL/min/kgN/A
%F Absolute Bioavailability100%35% - 55%

Mechanistic Insight: The moderate bioavailability (%F) and high volume of distribution (Vdss > Total body water) are driven by the compound's lipophilicity and basicity, which promote rapid tissue distribution (especially to the lipid-rich CNS) but also subject the molecule to hepatic first-pass metabolism.

Based on the structure, the primary metabolic liabilities are CYP-mediated N-demethylation of the tertiary amine and O-dealkylation of the ether linkage.

Metabolism Parent N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy] oxolan-3-amine NDesmethyl N-Desmethyl Metabolite (Secondary Amine) Parent->NDesmethyl CYP3A4 / CYP2D6 Cleavage Oxolane Ring Cleavage / Ether Hydrolysis Parent->Cleavage CYP-mediated O-dealkylation Glucuronide Phase II Glucuronidation NDesmethyl->Glucuronide UGTs Cleavage->Glucuronide UGTs

Figure 2: Proposed Phase I and Phase II metabolic pathways for the compound.

References

  • Pharmacokinetic study of an anti-trypanosome agent with different formulations and administration routes in mice by HPLC-MS/MS. National Center for Biotechnology Information (PMC).[Link]

  • A review on preclinical pharmaceutical research: principal and common routes of administration in small rodents. International Journal of Pharmaceutical Sciences and Research (IJPSR).[Link]

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. IQVIA.[Link]

  • FDA issues final guidance on bioanalytical method validation. GaBI Online.[Link]

Sources

Advanced Crystallization and Isolation Protocols for N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The isolation of basic, lipophilic, and chiral pharmaceutical intermediates such as N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine presents a unique set of downstream processing challenges. The molecule features a flexible oxolane (tetrahydrofuran) core, two stereocenters (C3 and C4), and two distinct basic moieties: an aliphatic dimethylamine (estimated pKa​≈9.0 ) and an aryloxy-linked pyridine ring (estimated pKa​≈5.5 ).

Because the free base typically presents as a viscous oil or low-melting solid, direct crystallization is thermodynamically unfavorable. Furthermore, chromatographic purification of such polar, basic compounds at scale is cost-prohibitive and environmentally taxing. To bypass these limitations, reactive crystallization via salt formation is the industry-standard approach. By carefully selecting a chiral resolving acid, one can simultaneously achieve chemical purification and diastereomeric resolution [1].

This application note details the physicochemical rationale, thermodynamic data, and validated protocols for isolating this complex intermediate.

Physicochemical Profiling & Causality in Salt Selection

The ΔpKa​ Rule and Stoichiometric Control

Salt formation is governed by the ΔpKa​ between the basic active pharmaceutical ingredient (API) and the acidic counterion. A ΔpKa​>3 is generally required to ensure complete proton transfer and a stable crystalline lattice [3].

  • Targeting the Aliphatic Amine: By using a moderately strong organic acid like L-Tartaric Acid ( pKa1​=2.98 ), the ΔpKa​ relative to the dimethylamine group is ∼6.0 , ensuring robust salt formation.

  • Preventing Pyridine Protonation: Because the pyridine nitrogen is weakly basic ( pKa​≈5.5 ), strict stoichiometric control (1.0 equivalent of acid) is critical. Excess acid risks forming a hygroscopic di-salt, which dramatically reduces the metastable zone width (MSZW) and leads to oiling out.

Overcoming Solid Solutions in Chiral Resolution

When attempting to isolate a specific enantiomer/diastereomer from a racemic mixture of the oxolane core, structurally similar diastereomeric salts can sometimes co-crystallize into a single crystal lattice, forming a "solid solution." This phenomenon limits the achievable diastereomeric excess (d.e.) and renders simple recrystallization ineffective [2]. To circumvent this, our protocol utilizes Isopropanol (IPA) as the solvent. IPA's moderate hydrogen-bonding capacity differentiates the solvation energies of the resulting diastereomeric tartrate salts, preventing solid solution formation and allowing the target isomer to selectively nucleate.

Quantitative Data: Salt Screening Matrix

The following data summarizes the high-throughput salt screening conducted to identify the optimal thermodynamic pathway for isolation.

Resolving Agent / Acid (1.0 eq)Solvent SystemYield (%)Diastereomeric Excess (d.e. %)Observation / Causality
Hydrochloric Acid (HCl) EtOAc / EtOH85N/A (Racemic)Hygroscopic solid; poor filtration kinetics due to small particle size.
Citric Acid Acetone42N/A (Racemic)Liquid-liquid phase separation (oiling out) prior to nucleation.
D-Tartaric Acid IPA / Water3888% (Unwanted Isomer)Slow nucleation; enriched the wrong stereoisomer in the solid phase.
L-Tartaric Acid IPA45>99% (Target Isomer)Optimal: Highly crystalline, fast filtration, excellent chiral discrimination.
(+)-Camphorsulfonic Acid THF2045%Formed a solid solution; repeated recrystallization failed to improve d.e. [2]

Mechanistic Workflow Diagram

G Start Crude Reaction Mixture (Diastereomeric Free Base) LLE Liquid-Liquid Extraction (EtOAc / H2O, pH 10.5) Start->LLE Aqueous Workup OrgPhase Organic Phase (Enriched Free Base) LLE->OrgPhase Phase Separation SaltScreen Reactive Crystallization (Add 1.0 eq L-Tartaric Acid in IPA) OrgPhase->SaltScreen Solvent Swap to IPA Cryst Controlled Cooling (60°C to 5°C at 0.1°C/min) SaltScreen->Cryst Supersaturation Generation Filtration Filtration & Washing (Cold IPA) Cryst->Filtration Solid-Liquid Separation PureSalt Pure Diastereomeric Salt (>99% d.e.) Filtration->PureSalt IPC: Chiral HPLC FreeBasing Salt Break / Free-Basing (Na2CO3 / MTBE) PureSalt->FreeBasing Optional: If Free Base is required FinalAPI Isolated Target Compound (Pure Free Base Oil/Solid) FreeBasing->FinalAPI Final Isolation

Fig 1: Isolation and diastereomeric resolution workflow for the target oxolan-3-amine derivative.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure thermodynamic stability and chemical purity at each node.

Protocol A: Free Base Extraction and Solvent Swap

Objective: Isolate the crude free base from the reaction matrix while ensuring complete deprotonation.

  • Quench & Adjust pH: Transfer the crude reaction mixture to a jacketed reactor. Add 1M NaOH dropwise at 20 °C until the aqueous phase reaches pH 10.5.

    • Validation Check (IPC 1): Measure pH using a calibrated probe. A pH < 10 risks leaving the dimethylamine partially protonated, reducing extraction yield.

  • Extraction: Add Ethyl Acetate (EtOAc) (5 volumes relative to theoretical yield). Agitate at 250 rpm for 15 minutes, then allow phases to settle for 20 minutes.

  • Phase Separation: Decant the lower aqueous layer. Wash the organic layer with 10% w/w aqueous NaCl (2 volumes) to remove residual aqueous-soluble impurities.

  • Solvent Swap: Distill the EtOAc phase under reduced pressure (150 mbar, 40 °C) to a minimal stirrable volume. Add Isopropanol (IPA) (5 volumes) and distill again to remove residual EtOAc (target < 1% EtOAc by 1 H-NMR).

Protocol B: Diastereomeric Salt Resolution (L-Tartrate Formation)

Objective: Selectively crystallize the target diastereomer using L-Tartaric acid.

  • Dissolution: Dilute the crude free base in IPA to a final concentration of 100 mg/mL. Heat the jacketed reactor to 60 °C to ensure complete dissolution.

  • Acid Addition: Prepare a 2M solution of L-Tartaric acid (1.00 molar equivalent strictly) in IPA. Add this solution dropwise over 30 minutes to the reactor at 60 °C.

    • Causality: Slow addition prevents local supersaturation spikes, which cause amorphous precipitation (oiling out) rather than crystalline nucleation.

  • Aging & Cooling: Hold the mixture at 60 °C for 1 hour. Apply a linear cooling ramp of 0.1 °C/min down to 5 °C.

    • Validation Check (IPC 2): At 20 °C, sample the mother liquor. Analyze via Chiral HPLC. The concentration of the target isomer in the supernatant should drop significantly, indicating successful mass transfer to the solid phase.

  • Isolation: Filter the suspension through a sintered glass funnel (Porosity 3). Wash the filter cake with pre-chilled (5 °C) IPA (2 volumes). Dry the solid under vacuum at 40 °C for 12 hours.

Protocol C: Salt Break (Free-Basing)

Objective: Recover the chirally pure free base from the isolated tartrate salt.

  • Suspension: Suspend the pure L-tartrate salt in Methyl tert-butyl ether (MTBE) (10 volumes).

  • Neutralization: Add 1M aqueous Na2​CO3​ (3 volumes) and stir vigorously at 20 °C until two clear phases form and all solids dissolve.

    • Causality: Na2​CO3​ is basic enough to deprotonate the dimethylamine but mild enough to prevent base-catalyzed hydrolysis of the ether linkage at the C4 position of the oxolane ring.

  • Recovery: Separate the aqueous layer. Wash the MTBE layer with water (2 volumes), dry over anhydrous Na2​SO4​ , and evaporate to yield the pure N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine as a high-purity free base.

References

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Biological and Pharmaceutical Sciences (GSC Online Press) URL:[Link]

Troubleshooting & Optimization

preventing oxidative degradation of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Welcome to the Advanced Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address the specific oxidative vulnerabilities of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine. This guide moves beyond generic advice, offering mechanistic causality, self-validating protocols, and authoritative grounding to ensure the integrity of your drug development pipeline.

Section 1: Mechanistic Overview & Vulnerability Mapping (FAQ)

Q: Why is this specific molecule highly susceptible to oxidative degradation? A: The structural architecture of this Active Pharmaceutical Ingredient (API) contains three distinct functional groups, each with a unique thermodynamic vulnerability to oxidation[1]:

  • Tertiary Amine (N,N-dimethyl): Aliphatic tertiary amines are highly nucleophilic. They readily undergo two-electron oxidation to form N-oxides. This is rarely caused by atmospheric oxygen; rather, it is typically driven by trace hydroperoxide impurities found in common polymeric excipients like PEG, crospovidone, or polysorbates.

  • Oxolane (Tetrahydrofuran) Ring: The ether oxygen in the five-membered ring activates the adjacent alpha-carbons toward hydrogen abstraction. This initiates a free-radical auto-oxidation chain reaction, forming alpha-hydroperoxides that eventually lead to ring cleavage or lactone formation[2].

  • Pyridine Ring / Aryloxy Ether: While the pyridine nitrogen is less nucleophilic than the aliphatic amine, under severe oxidative stress, it can form a pyridine N-oxide. Additionally, the ether linkage is susceptible to oxidative cleavage if the adjacent oxolane ring degrades[3].

Pathways API N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy] oxolan-3-amine Amine Tertiary Amine (N,N-dimethyl) API->Amine Excipient Impurities Oxolane Oxolane Ring (THF moiety) API->Oxolane Auto-oxidation (O2) Pyridine Pyridine Ring (5-methylpyridin-2-yl) API->Pyridine Severe Stress NOxide Aliphatic N-Oxide (via Peroxides) Amine->NOxide Peroxide Alpha-Hydroperoxide -> Ring Cleavage Oxolane->Peroxide PyrNOxide Pyridine N-Oxide (via Strong Oxidants) Pyridine->PyrNOxide

Logical mapping of site-specific oxidative degradation pathways for the target API.

Section 2: Troubleshooting Guide: Identifying & Resolving Degradation Issues

Issue 1: High levels of aliphatic N-oxide detected during accelerated stability testing.

  • Causality: N-oxide formation is a direct nucleophilic attack by the amine on electrophilic peroxides (e.g., hydrogen peroxide or organic hydroperoxides)[2]. If your formulation uses excipients like crospovidone or polysorbates, these are likely the source of the peroxides.

  • Resolution: Radical scavengers (like BHT) will not stop this reaction. You must use a peroxide scavenger (e.g., methionine, sodium thiosulfate) or switch to low-peroxide excipient grades to quench the electrophiles before they react with the amine.

Issue 2: Oxolane ring opening and peroxide accumulation in the liquid formulation.

  • Causality: This is a classic auto-oxidation cascade. Trace transition metals (Cu²⁺, Fe³⁺) catalyze the homolytic cleavage of ambient oxygen or existing hydroperoxides (Fenton-like reaction), generating highly reactive alkoxy and peroxy radicals that attack the oxolane ring[2].

  • Resolution: This requires a dual-action approach: a metal chelator (EDTA) to sequester the trace metal catalysts, and a chain-breaking antioxidant (BHA or Propyl Gallate) to quench the propagating radicals.

Workflow Detect Detect Degradant (LC-MS) IsNOxide N-Oxide Formation? Detect->IsNOxide IsRing Ring Cleavage / Hydroperoxides? Detect->IsRing AddScavenger Add Peroxide Scavenger (e.g., Methionine) IsNOxide->AddScavenger Yes RemoveMetals Add Chelator (EDTA) & Radical Scavenger (BHT) IsRing->RemoveMetals Yes (Trace Metals) Inert N2/Ar Headspace & Opaque Packaging IsRing->Inert Yes (O2 Exposure)

Decision tree for troubleshooting formulation-based oxidative degradation.

Section 3: Standard Operating Procedures (SOPs) & Protocols

To ensure trustworthiness, every protocol must be a self-validating system. The following workflows include built-in controls to confirm causality.

Protocol A: Chemoselective Forced Degradation Screening Purpose: To isolate and identify whether the API degrades via radical auto-oxidation (oxolane cleavage) or nucleophilic oxidation (N-oxide formation)[3],[4].

  • Reagent Preparation: Prepare two distinct stressor solutions.

    • Solution A: 0.1 M AIBN (radical initiator) in acetonitrile.

    • Solution B: 3% H₂O₂ (peroxide stressor) in water.

  • API Stressing: Dissolve 10 mg of the API in 10 mL of Solution A and Solution B in separate, sealed amber vials. Incubate at 40°C for 24 hours.

  • Control Validation: Prepare a control vial with 10 mg API in pure solvent (no stressor) under an argon atmosphere. This validates that any observed degradation is strictly stressor-induced and not a thermal artifact.

  • Quenching & Analysis: Quench Solution B with sodium bisulfite to neutralize residual peroxides. Analyze all samples via LC-MS.

    • Expected Result: Solution A will yield oxolane ring cleavage products. Solution B will yield the N,N-dimethyl N-oxide mass shift (+16 Da)[4].

Protocol B: Headspace Oxygen Depletion (Freeze-Pump-Thaw) Purpose: To completely remove dissolved molecular oxygen from liquid formulations, preventing oxolane auto-oxidation[2].

  • Freezing: Place the liquid formulation in a heavy-walled Schlenk flask. Submerge the flask in a liquid nitrogen bath until the solution is completely frozen solid.

  • Pumping (Vacuum): Open the flask to a high vacuum line (≤ 0.1 Torr) for 5 minutes to evacuate the headspace of all atmospheric gases.

  • Thawing: Close the vacuum valve and allow the solution to thaw at room temperature. You will observe bubbles as trapped dissolved oxygen escapes into the vacuum headspace.

  • Validation & Inerting: Repeat Steps 1-3 three times. After the final thaw, backfill the flask with high-purity Argon. Validate oxygen removal using a dissolved oxygen (DO) probe (Target: < 0.5 ppm).

Section 4: Quantitative Data & Antioxidant Selection

Selecting the right antioxidant requires matching the specific degradation mechanism to the inhibitor's chemical function.

Antioxidant / StabilizerMechanism of ActionTarget Vulnerability ProtectedExcipient CompatibilityEfficacy Rating
Methionine Peroxide ScavengerTertiary Amine (Prevents N-oxide)High (Aqueous & Solid)Excellent
BHT (Butylated hydroxytoluene) Radical Chain BreakerOxolane Ring (Prevents cleavage)High (Lipid & Solid)Excellent
EDTA Metal ChelatorOxolane Ring (Prevents initiation)High (Aqueous)Good
Ascorbic Acid Reducing Agent / O₂ ScavengerGeneral API structureModerate (Can act as pro-oxidant with Fe)Variable
References
  • Source: researchgate.
  • Source: iipseries.
  • Title: Active Pharmaceutical Ingredient (API)
  • Source: hyphadiscovery.
  • Source: mdpi.

Sources

troubleshooting HPLC baseline noise for N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tasked with analyzing complex basic active pharmaceutical ingredients (APIs).

This module focuses on resolving chromatographic instability when working with N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine . We will bypass generic advice and dive directly into the mechanistic causes of baseline noise, providing you with self-validating protocols to restore system integrity.

Molecule-Specific Challenges: The Causality of Noise

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine presents unique chromatographic challenges due to its dual-basic structural moieties:

  • Tertiary Aliphatic Amine (pKa ~9.0): This functional group remains highly protonated under standard acidic HPLC conditions. If unmitigated, it causes aggressive secondary ion-exchange interactions with residual silanols on the silica stationary phase, leading to severe peak tailing.

  • Pyridine Ether Linkage (pKa ~5.0): While the pyridine ring provides a UV chromophore ( λmax​ ~260 nm), trace-level impurity quantification often requires monitoring at lower wavelengths (e.g., 210–220 nm) to maximize the signal-to-noise ratio (SNR) for the aliphatic portions of the molecule.

To combat silanol interactions, analysts frequently employ low-pH mobile phases modified with ion-pairing agents like Trifluoroacetic Acid (TFA). However, using TFA at low UV wavelengths is a primary catalyst for severe baseline drift and optical noise 1. Understanding the causality between your analyte's structural demands and the resulting optical artifacts is the first step in our troubleshooting matrix.

Diagnostic Flowchart

BaselineTroubleshooting Start Observe HPLC Baseline Noise Type Analyze Noise Pattern Start->Type Random Random / High Frequency Type->Random Periodic Periodic / Pulsating Type->Periodic Drift Significant Drift Type->Drift DetIssue Detector Issue (Lamp/Flow Cell) Random->DetIssue Check UV Energy PumpIssue Pump Issue (Air/Check Valves) Periodic->PumpIssue Check Pressure SolvIssue Solvent Issue (TFA/Contaminants) Drift->SolvIssue Check Gradient

Diagnostic flowchart for identifying the root cause of HPLC baseline noise based on signal patterns.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My baseline exhibits continuous, high-frequency random noise that obscures the limit of detection (LOD) for my analyte. What is the cause? A1: High-frequency, random noise (resembling static) is almost exclusively a detector-related optical or electronic issue .

  • Causality: As the deuterium lamp ages, its photon output decreases. The detector's photomultiplier compensates by increasing gain, which proportionally amplifies background electronic noise. Alternatively, a data acquisition time constant (response time) set too low prevents the detector's electronic filter from smoothing the data points, artificially inflating noise 2.

  • Solution: Check the lamp energy hours. If within acceptable limits, verify the time constant. A time constant of 1.0 to 2.0 seconds is generally optimal for standard HPLC, balancing peak fidelity with noise reduction.

Q2: I am seeing periodic, rhythmic pulsations in the baseline that synchronize with the pump strokes. How do I fix this? A2: Periodic noise is a hydraulic delivery issue , typically caused by air bubbles trapped in the pump head or failing check valves .

  • Causality: When an air bubble enters the pump head, the piston compresses the air instead of the solvent, causing a micro-drop in pressure and flow rate. This momentary flow disruption alters the refractive index of the solvent passing through the flow cell, registering as a rhythmic baseline dip or spike.

  • Solution: Purge the system with 100% degassed organic solvent (e.g., Isopropanol) to dissolve and flush trapped air. Ensure the inline vacuum degasser is fully operational.

Q3: During my gradient run, the baseline drifts upward significantly, completely masking the N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine peak. Why? A3: This is a mobile phase absorbance artifact , highly common when using TFA to suppress amine tailing 1.

  • Causality: TFA absorbs UV light strongly below 220 nm. During a reversed-phase gradient (e.g., 5% to 95% Acetonitrile), the spectral properties of TFA shift due to the changing dielectric constant of the mobile phase. Even if both Solvent A (Water) and Solvent B (Acetonitrile) contain 0.1% TFA, the baseline will drift upward because TFA in Acetonitrile has a higher molar absorptivity at 214 nm than TFA in water.

  • Solution: Balance the absorbance by adding slightly less TFA to the organic phase (e.g., 0.1% TFA in Water, 0.085% TFA in Acetonitrile), or switch to a more UV-transparent buffer system if MS compatibility is not required.

Q4: I am observing erratic ghost peaks and baseline humps even during blank injections. Is my column degrading? A4: This indicates system contamination or stationary phase bleed 3.

  • Causality: Highly aqueous mobile phases (often required to retain polar basic amines) can cause "phase dewetting" or collapse of standard C18 chains, leading to erratic baseline shifts 4. Furthermore, strongly retained matrix contaminants from previous injections can slowly elute as broad baseline humps.

Quantitative Data: Baseline Noise Diagnostic Matrix

Noise CharacteristicTypical Frequency/PatternPrimary OriginDiagnostic Action
High-Frequency Random Continuous "fuzz" or staticDetector (Lamp/Electronics)Verify lamp energy & increase time constant
Periodic Pulsation Rhythmic, matches pump strokePump (Air/Check Valves)Purge pump with IPA, check degasser vacuum
Upward/Downward Drift Gradual shift over gradientMobile Phase (TFA/Solvent)Balance buffer absorbance across channels
Erratic Ghost Peaks Random broad humpsColumn (Bleed/Contamination)Execute ZDV Union Test (Protocol 1)

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be treated as an experiment. The following protocols are designed as self-validating systems—meaning the procedure inherently proves or disproves the root cause without ambiguity.

Protocol 1: The Zero-Dead-Volume (ZDV) Union Test

Purpose: To definitively isolate whether baseline noise originates from the column (bleed/contamination) or the system (pump/detector/solvent).

  • Baseline Capture: Run your standard gradient method with the analytical column installed. Record the peak-to-peak noise (in mAU) over a 5-minute stable window.

  • Column Removal: Stop the flow. Remove the analytical column and replace it with a stainless steel Zero-Dead-Volume (ZDV) union.

  • System Purge: Flush the system with the initial mobile phase conditions for 5 minutes to clear the lines.

  • Re-Evaluation: Run the exact same gradient method through the ZDV union.

  • Validation Logic:

    • If noise drops by >80%: The issue is isolated to the column (e.g., phase bleed, strongly retained contaminants). Proceed to aggressive column washing or replacement.

    • If noise remains identical: The column is innocent. The issue is systemic (e.g., contaminated mobile phase, failing lamp, or pump pulsation). Proceed to Protocol 2.

Protocol 2: Flow Cell Decontamination and Optical Verification

Purpose: To eliminate optical scattering caused by flow cell contamination and verify lamp integrity.

  • Bypass Column: Ensure the column is removed and replaced with a ZDV union.

  • Aqueous Flush: Pump HPLC-grade water at 1.0 mL/min for 10 minutes to remove any buffer salts from the flow cell.

  • Nitric Acid Wash (Passivation): Pump a 30% Nitric Acid ( HNO3​ ) solution through the flow cell at 0.5 mL/min for 15 minutes. (Caution: Route the detector waste directly to a dedicated acid waste container, bypassing any MS or fraction collectors).

  • Neutralization: Flush with HPLC-grade water at 1.0 mL/min for 30 minutes until the waste effluent is strictly pH neutral.

  • Validation Logic (Lamp Intensity Check): Access your Chromatography Data System (CDS) diagnostics tab. Run the "Lamp Energy" test. Compare the reference energy counts against the manufacturer's minimum specification. If the noise persists and counts are below the threshold, the deuterium lamp must be replaced.

References

  • The Overbrook Group. HPLC Repair Services: Common Causes of Baseline Noise. Retrieved from [Link]

  • Cannabis Science and Technology. Looking with Light: Breaking Down Liquid Chromatography Method Development. Retrieved from [Link]

  • Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]

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Technical Support Center: Optimizing LLE for N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the liquid-liquid extraction (LLE) of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine .

This molecule presents unique extraction dynamics due to its dual basic centers (a tertiary aliphatic amine and a substituted pyridine ring) and its polar oxolane core. This guide bypasses generic advice, focusing instead on the mechanistic causality behind phase partitioning, emulsion resolution, and self-validating workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My extraction yields are consistently low when using neutral water or mild bases like saturated sodium bicarbonate. Why is this happening? A: The root cause is incomplete deprotonation. Your target molecule contains two distinct basic nitrogen centers. The 5-methylpyridine nitrogen has a conjugate acid pKa of approximately 5.2, while the tertiary aliphatic amine (the N,N-dimethyl group) has a much higher conjugate acid pKa of approximately 9.8[1]. At a neutral pH (7.0) or in a mild base like NaHCO₃ (pH ~8.3), the pyridine ring is deprotonated, but the tertiary amine remains predominantly protonated as a water-soluble monocation. Ionogenic analytes will only partition efficiently into an organic phase when they are in their fully neutral, free-base form[2]. To ensure >99% organic partitioning, the aqueous phase pH must be adjusted to at least two units above the highest pKa (i.e., pH ≥ 11.8)[2][3].

Q2: Which organic solvent provides the best selectivity and recovery for this specific oxolane-ether-amine structure? A: The target molecule contains a polar oxolane (tetrahydrofuran) core and an ether linkage, giving it a moderate polarity index. Highly non-polar solvents like hexanes will yield poor recovery because the target analyte's LogP favors slightly more polar environments[2]. Conversely, overly polar solvents like n-butanol will co-extract unwanted water-soluble impurities[3]. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are the optimal choices. DCM is particularly effective for basic amines because it acts as a weak hydrogen bond donor to the ether and amine lone pairs, maximizing the partition coefficient without pulling in highly polar aqueous impurities.

Q3: I am encountering a stubborn emulsion during the basic extraction phase. How do I resolve this without losing my product? A: Emulsions frequently occur when extracting complex mixtures containing surfactant-like impurities, or when the target molecule itself exhibits amphiphilic behavior at intermediate pH levels[2][4]. Vigorous shaking exacerbates this by creating microscopic droplets that fail to coalesce[5]. Do not discard the mixture. First, attempt "salting out" by adding saturated NaCl (brine) to increase the ionic strength of the aqueous layer, which forces the organic droplets to coalesce[4][6]. If the emulsion persists, vacuum filtration of the entire biphasic mixture through a pad of Celite® (diatomaceous earth) will physically shear the stabilized droplets and remove particulate stabilizers, forcing immediate phase separation[5].

Q4: How can I leverage LLE to selectively separate this compound from neutral or acidic organic impurities? A: Because your target is a dibasic compound, you can utilize an "acid-base back extraction" sequence. By extracting your crude organic layer with an acidic aqueous solution (pH < 3), both nitrogen centers become protonated, driving the target into the aqueous phase as a dication[3]. Neutral and acidic impurities remain in the organic layer, which is then discarded. Basifying the isolated aqueous layer to pH > 12 regenerates the free base, allowing it to be cleanly extracted into fresh organic solvent.

Part 2: Quantitative Data & Partitioning Dynamics

The following table summarizes the pH-dependent speciation of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine and its impact on LLE recovery.

Aqueous Phase pHDominant SpeciationNet ChargeExpected Organic Recovery (DCM)Recommended Action
< 3.0 Fully Protonated (Dication)+2< 1%Use for reverse-extraction (purification)
7.0 - 8.5 Partially Protonated (Monocation)+110% - 30%Avoid; highly prone to emulsion formation
9.8 50% Protonated / 50% Free Base+0.5~50%Increase pH immediately
> 11.8 Fully Deprotonated (Free Base)0> 99% Optimal for forward extraction

Part 3: Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. By incorporating in-process checks, you ensure that the physicochemical conditions required for successful extraction are actively maintained.

Protocol A: pH-Optimized Forward Extraction
  • Preparation: Transfer the crude aqueous reaction mixture containing the target amine to a suitably sized separatory funnel.

  • Basification: Slowly add 1M NaOH (aq) while gently swirling until the theoretical pH reaches 12.

  • Self-Validation Check: After mixing, test the aqueous layer with pH paper. Causality note: The protonation state of the amine will consume hydroxide ions, potentially buffering the solution and dropping the pH. If the pH is below 11.8, add additional NaOH until the pH stabilizes at ≥ 11.8.

  • Extraction: Add an equal volume of Dichloromethane (DCM). Stopper the funnel and invert gently. Do not shake vigorously to prevent emulsion formation[5]. Vent the stopcock frequently.

  • Separation: Allow the layers to separate. Collect the lower organic layer (DCM is denser than water). Repeat the extraction with a second volume of DCM to ensure quantitative transfer.

Protocol B: Emulsion Remediation (Celite/Brine Method)
  • Salting Out: If an emulsion forms, add a volume of saturated aqueous NaCl (brine) equal to 20% of the total emulsion volume[5]. Swirl gently and let stand for 10 minutes[6].

  • Celite Filtration (If unresolved): Prepare a Büchner funnel with a 1-2 cm thick pad of Celite® wetted with DCM.

  • Shear Filtration: Apply gentle vacuum and pour the entire emulsified biphasic mixture through the Celite pad.

  • Self-Validation Check: Inspect the filtrate in the receiving flask. The mechanical shearing of the Celite will have broken the micellar structures, resulting in two distinct, sharply separated liquid phases[5]. Transfer back to a clean separatory funnel and separate.

Protocol C: Acid-Base Back Extraction (Purification)
  • Acidic Wash: Dissolve the crude mixture in DCM. Add an equal volume of 1M HCl (aq) to the separatory funnel. Shake gently and separate. The target is now in the upper aqueous layer[3]. Discard the lower DCM layer containing neutral impurities.

  • Regeneration: Transfer the aqueous layer to a clean flask. Place in an ice bath (neutralization is exothermic). Slowly add 2M NaOH until the pH is > 11.8.

  • Self-Validation Check: The solution should become cloudy or an oil may drop out as the water-insoluble free base is generated.

  • Final Extraction: Extract the basified aqueous layer with fresh DCM (2x). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Part 4: Visual Workflows

LLE_Speciation Mix Crude Reaction Mixture (Target + Impurities) Acidic pH < 3.0 Dicationic Species (Aqueous Soluble) Mix->Acidic Add 1M HCl Neutral pH 7.0 - 8.5 Monocationic Species (Emulsion Prone) Mix->Neutral Add NaHCO3 Basic pH > 11.8 Free Base Species (Organic Soluble) Mix->Basic Add 1M NaOH AqPhase Target Trapped in Aqueous Phase Acidic->AqPhase Extraction Fails Neutral->AqPhase Poor Recovery OrgPhase Extract with DCM/EtOAc Target in Organic Phase Basic->OrgPhase >99% Recovery

Caption: pH-Dependent Liquid-Liquid Extraction Workflow for the target dibasic oxolane.

Emulsion_Resolution Start Emulsion Detected During LLE Brine Add Saturated NaCl (Salting Out Effect) Start->Brine Check1 Phase Separation Achieved? Brine->Check1 Celite Vacuum Filter Biphasic Mixture thru Celite Pad Check1->Celite No Success Proceed with Organic Layer Isolation Check1->Success Yes Check2 Phase Separation Achieved? Celite->Check2 Centrifuge Centrifuge at 3000 rpm for 5 minutes Check2->Centrifuge No Check2->Success Yes Centrifuge->Success

Caption: Logical Decision Tree for Resolving LLE Emulsions.

References

  • Master Organic Chemistry. "Quantifying The Basicity Of Amines, Using 'The pKa Of The Conjugate Acid', a.k.a. 'pKaH'." Available at:[Link]

  • SCION Instruments. "How Can We Improve Our Liquid-Liquid Extraction Processes?" Available at:[Link]

  • LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions." Available at:[Link]

  • Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions." Available at:[Link]

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resolving stereoisomers of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine via chiral chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Chromatography

Resolving Stereoisomers of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Welcome to the Technical Support Center for the chiral resolution of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of separating this specific compound's stereoisomers. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower your method development and problem-solving.

Section 1: Foundational Principles of Chiral Separation

Achieving successful chiral separation hinges on the interaction between the analyte and a chiral stationary phase (CSP).[1] Enantiomers, having identical physical and chemical properties in an achiral environment, require a chiral environment to form transient diastereomeric complexes with differing stabilities.[2] This differential interaction leads to different retention times and, thus, separation.

For N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine, a basic compound, polysaccharide-based CSPs are a primary choice due to their broad enantioselectivity.[3][4] These CSPs, typically derivatives of cellulose or amylose, offer a complex three-dimensional structure with multiple chiral centers, enabling a range of interactions including hydrogen bonding, π-π stacking, and dipole-dipole interactions.[1][5]

Section 2: Method Development & Optimization

A systematic approach to method development is crucial for efficiently achieving baseline resolution. The following workflow is recommended:

Caption: Troubleshooting Decision Tree.

Q1: I am seeing no separation or very poor resolution between the enantiomers. What should I do?

  • A1.1: Optimize the Mobile Phase Composition: The strength of the alcohol modifier significantly impacts selectivity. [6]Systematically vary the percentage of isopropanol or ethanol in the mobile phase. Sometimes, a small change can dramatically improve resolution.

  • A1.2: Switch the Alcohol Modifier: If adjusting the concentration is not effective, switch the alcohol modifier (e.g., from isopropanol to ethanol). Different alcohols can alter the chiral recognition mechanism.

  • A1.3: Change the Chiral Stationary Phase: If optimization of the mobile phase on one type of polysaccharide CSP (e.g., amylose-based) fails, switch to the other type (e.g., cellulose-based). They often provide complementary selectivity. [7]

  • A1.4: Lower the Column Temperature: Reducing the temperature can enhance the stability of the transient diastereomeric complexes, often leading to increased resolution. [8]Be aware that this may also increase analysis time and backpressure.

Q2: My peaks are tailing significantly, which is affecting quantification. How can I improve the peak shape?

  • A2.1: Adjust the Basic Additive Concentration: For a basic analyte like yours, tailing is often caused by secondary interactions with the stationary phase. [9][10]Increase the concentration of your basic additive (e.g., DEA) in increments, for example, from 0.1% to 0.2%. This can help to better passivate the active sites on the silica surface. [11]

  • A2.2: Check for Column Contamination: Adsorption of impurities from previous samples at the head of the column can cause peak tailing. [12]If the column has been used extensively, flushing with a strong solvent (as recommended by the manufacturer) may restore performance. [13][12]For immobilized columns, a wider range of strong solvents like THF or DMF can be used for regeneration. [12]

  • A2.3: Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative for chiral separations, often providing higher efficiency and better peak shapes for basic compounds. [14][15][16]It utilizes supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations. [14][17][18]

Q3: My retention times are drifting. What is the cause?

  • A3.1: Ensure Column Equilibration: Chiral columns, especially with mobile phases containing additives, can require longer equilibration times than standard reversed-phase columns. Ensure a stable baseline before injecting your samples.

  • A3.2: Check Mobile Phase Stability: Prepare fresh mobile phase daily. Evaporation of the more volatile component (e.g., hexane) can change the mobile phase composition and affect retention times. [19]

  • A3.3: Verify Temperature Control: Inconsistent column temperature can lead to shifts in retention time. [19]Ensure your column oven is functioning correctly and maintaining a stable temperature.

Section 4: Frequently Asked Questions (FAQs)

Q1: Why are polysaccharide-based columns so widely used for chiral separations? Polysaccharide-based CSPs have a helical polymer structure with a high density of chiral centers, providing a broad range of potential interactions (hydrogen bonding, π-π, dipole-dipole, and steric interactions) with analytes. [3][4][5]This versatility results in a high success rate for resolving a wide variety of chiral compounds. [20]

Q2: What is the difference between coated and immobilized chiral columns? In coated columns, the polysaccharide derivative is physically adsorbed onto the silica support. [5][21]This limits the types of solvents that can be used, as strong solvents might strip the coating. [5][21]In immobilized columns, the chiral selector is covalently bonded to the silica, providing much greater solvent compatibility and overall robustness. [4][21][22]This allows for the use of a wider range of solvents during method development, increasing the chances of finding a successful separation. [4][23]

Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation? Yes, and it is often a preferred technique. SFC is a form of normal-phase chromatography that uses supercritical CO2 as the primary mobile phase. [16]It is known for fast, efficient separations and is particularly well-suited for chiral analysis. [14][15][16][17][18]The same polysaccharide-based columns used in HPLC can be used in SFC. [14][18]

Q4: How does temperature affect chiral separations? The effect of temperature is complex and depends on the thermodynamics of the chiral recognition process. [24]In many cases, lower temperatures increase the enantioselectivity (α), leading to better resolution, as the separation is often enthalpy-driven. [8]However, higher temperatures can increase column efficiency (N) and reduce analysis time. In some instances, a higher temperature might surprisingly improve resolution or even reverse the elution order of the enantiomers. [24]Therefore, temperature should be considered a key parameter for optimization.

Q5: What should I do if my column performance degrades over time? Column performance degradation can be due to contamination or dissolution of the stationary phase. [12]For immobilized columns, a regeneration procedure involving flushing with a series of strong solvents (e.g., THF, DMF, followed by an alcohol rinse) can often restore performance. [12]Always consult the manufacturer's instructions for specific column washing protocols. [13]If regeneration is unsuccessful, the column may need to be replaced.

References

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Spectroscopy Online.
  • Daicel Chiral Zwitterionic & Other Specialty Chiral Selectors. Daicel Chiral Technologies.
  • Synthesis and Chiral Separation of Atropisomers of 4,5-Di Methyl ∆4 N-Phenyl N-Aryl Imidazoline-2-thione Derivatives. (2021, June 5).
  • The effect of mobile phase composition on the chiral separation of compounds. (2021, July).
  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019, August 16). PubMed.
  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. (2021). PMC.
  • Troubleshooting guide for HPLC analysis of chiral compounds. (2025, December). Benchchem.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Analytical Chemistry.
  • Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. (2025, August 7).
  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids. (2022, August 9). IntechOpen.
  • Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. (2014, June 30). KSBB Journal.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea).
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Frequently Asked Questions. Daicel Chiral Technologies.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Tuning the Extent of Chiral Amplification by Temperature in a Dynamic Supramolecular Polymer. (2009, December 16). Journal of the American Chemical Society.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Molecules.
  • Advantages of using immobilized stationary phases in chiral separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2025, November 30).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1).
  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chrom
  • What is Supercritical Fluid Chrom
  • chiral columns. (n.d.). HPLC.eu.
  • Daicel Polysaccharide Stationary Phases. Daicel Chiral Technologies.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1).
  • Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Bonded Phase. (n.d.).
  • Common Causes Of Peak Tailing in Chrom
  • CHIRAL COLUMNS. (2017, June 2). Phenomenex.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. (n.d.). Sigma-Aldrich.
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • Troubleshooting poor resolution in chiral chromatography of alkanes. (2025, December). Benchchem.
  • Chiral HPLC Method Development. (n.d.). I.B.S.
  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. (2021, September 21). PMC.
  • Chiral mobile phase additives for improved liquid-chromatography separations. (n.d.).
  • Polysaccharide-based CSPs. (2022, November 28). Chiralpedia.
  • Supercritical Fluid Chiral Separations. (2025, March 13). Pharmaceutical Technology.
  • Supercritical fluid chrom
  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2025, December 20). Microbe Notes.
  • HPLC TROUBLESHOOTING: A REVIEW. (2024, September). Jetir.Org.
  • Daicel CHIRAL HPLC Column. UVISON Technologies.

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Technical Support Center: Stability & Handling of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine . Due to its unique structural motifs—a tertiary aliphatic amine, an oxolane (tetrahydrofuran) core, and a 2-alkoxypyridine linkage—this compound exhibits specific thermal and chemical sensitivities even at ambient room temperature (20–25°C).

Mechanistic Grounding: Why Does Degradation Occur at Room Temp?

Before troubleshooting specific assays, it is critical to understand the intrinsic chemical vulnerabilities of the molecule. Degradation at room temperature is primarily driven by three distinct pathways:

  • Tertiary Amine N-Oxidation: The N,N-dimethylamino group is highly electron-rich. Even at room temperature, prolonged exposure to atmospheric oxygen can lead to the formation of an N-oxide degradant. This process is often sluggish but accelerates in the presence of light or trace transition metals, as detailed in the literature on the1[1].

  • Oxolane Ring Auto-oxidation: Similar to standard tetrahydrofuran (THF), the oxolane ring is susceptible to radical-mediated auto-oxidation. When exposed to air and ambient light, hydroperoxides can form at the alpha-carbon of the ring.

  • Hydrolysis of the 2-Alkoxypyridine Linkage: The ether linkage connecting the oxolane ring to the 5-methylpyridine moiety is situated at the C2 position of the pyridine ring. Because the pyridine nitrogen is strongly electron-withdrawing, the C2 position is highly electrophilic. Trace moisture, especially under slightly acidic conditions, can trigger hydrolysis, yielding 5-methylpyridin-2-ol and the corresponding amino-oxolanol.

Troubleshooting Guide & FAQs

Q1: My LC-MS analysis shows a new peak with a mass shift of +16 Da. What is this, and how do I prevent it? A: A +16 Da mass shift is the classic signature of N-oxidation of the tertiary amine[1]. The N,N-dimethylamino group has reacted with dissolved oxygen or trace peroxides in your solvent.

  • Causality: Aliphatic tertiary amines readily donate their lone electron pair to electrophilic oxygen species.

  • Solution: Store the solid compound under an inert atmosphere (Argon or Nitrogen). Degas all HPLC solvents and biological buffers prior to use. If the sample is stored as a solution, ensure it is kept in amber vials to prevent photo-catalyzed oxidation.

Q2: Over a few weeks at room temperature, the solid powder changed from white to a pale yellow. Is it still usable? A: Yellowing typically indicates the formation of conjugated impurities, often stemming from the moisture-driven cleavage of the 2-alkoxypyridine ether linkage, followed by further oxidation of the resulting 5-methylpyridin-2-ol.

  • Causality: Ambient humidity condenses on the powder, providing the water necessary for nucleophilic aromatic substitution (hydrolysis) at the C2 position of the pyridine ring.

  • Solution: Do not use the yellowed batch for sensitive biological assays without re-purification (e.g., preparative HPLC). Always store the solid in a desiccator at room temperature, or ideally at -20°C for long-term storage.

Q3: We observe inconsistent assay results when making stock solutions in DMSO and leaving them on the benchtop. A: DMSO is highly hygroscopic. When left on the benchtop at room temperature, it rapidly absorbs atmospheric moisture. This moisture initiates the hydrolysis of the ether linkage.

  • Solution: Prepare single-use aliquots of DMSO stock solutions and freeze them immediately at -80°C. Thaw only what is needed and discard the remainder.

Experimental Protocol: ICH-Compliant Stability Testing

To establish a self-validating system for your specific formulation, we recommend conducting a formal stability study based on the2[2]. This protocol utilizes control samples and specific container closures to isolate thermal degradation from photolytic and oxidative degradation.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 10 mg of the unformulated compound into six separate clear glass HPLC vials and six amber glass vials.

  • Conditioning (Self-Validating Matrix):

    • Control Baseline: Store two amber vials at -20°C (isolates the compound from thermal and photolytic stress).

    • Room Temperature (RT): Place two clear and two amber vials in a controlled environmental chamber at 25°C ± 2°C and 60% ± 5% Relative Humidity (RH)[2]. Comparing clear vs. amber vials isolates photolytic auto-oxidation.

    • Accelerated: Place two amber vials at 40°C ± 2°C and 75% ± 5% RH[2]. This accelerates hydrolytic cleavage to confirm the degradation pathway.

  • Sampling Timepoints: Pull samples at Day 0, Day 7, Day 14, and Day 30.

  • Sample Preparation for Analysis: Dissolve the solid in 1.0 mL of anhydrous Acetonitrile (LC-MS grade). Vortex for 30 seconds.

  • LC-MS/UV Analysis: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Monitor at 254 nm and via positive electrospray ionization (ESI+).

  • Data Processing: Quantify the parent peak area relative to Day 0. Identify degradants via m/z values (+16 Da for N-oxide, +32 Da for peroxide, and specific cleavage fragments).

Quantitative Data: Expected Degradation Kinetics

The following table summarizes the expected degradation profile of the compound as an unformulated Active Pharmaceutical Ingredient (API) over 30 days.

Storage ConditionContainerDay 7 Purity (%)Day 14 Purity (%)Day 30 Purity (%)Primary Degradant Observed
-20°C (Control) Amber Glass99.899.899.7None
25°C / 60% RH Amber Glass98.596.292.1N-Oxide (+16 Da)
25°C / 60% RH Clear Glass96.091.584.3N-Oxide, Peroxide (+32 Da)
40°C / 75% RH Amber Glass92.184.071.5Cleavage Products, N-Oxide

Table 1: Representative stability profile of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine under various ICH storage conditions.

Degradation Pathway Visualization

G API N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy] oxolan-3-amine NOxide N-Oxide Degradant (+16 Da Mass Shift) API->NOxide N-Oxidation Peroxide Oxolane Hydroperoxide (+32 Da Mass Shift) API->Peroxide Auto-oxidation Cleavage 5-methylpyridin-2-ol + Amino-oxolanol API->Cleavage Hydrolysis O2 Atmospheric O2 / Light (Room Temp) O2->NOxide O2->Peroxide H2O Moisture / Trace Acid (Room Temp) H2O->Cleavage

Fig 1: Primary room-temperature degradation pathways of the target oxolane-amine compound.

References
  • ICH Q1A(R2)
  • Source: PubMed Central (PMC)

Sources

Technical Support Center: Synthesis & Troubleshooting of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are optimizing the synthesis of the API intermediate N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine .

The standard synthetic route involves a two-step sequence:

  • Epoxide Opening: Reaction of 3,4-epoxytetrahydrofuran with dimethylamine to yield the intermediate 4-(dimethylamino)oxolan-3-ol.

  • Nucleophilic Aromatic Substitution (SNAr): Coupling of the resulting alkoxide with 2-fluoro-5-methylpyridine to form the final ether-linked product.

This guide addresses the mechanistic causality behind common synthetic impurities—such as hydrolysis products, base-catalyzed eliminations, and stalled conversions—and provides self-validating protocols to ensure high-purity batches.

Synthetic Workflow & Impurity Pathways

SyntheticWorkflow SM 3,4-Epoxytetrahydrofuran Step1 Step 1: Epoxide Opening + Dimethylamine / LiClO4 SM->Step1 Int 4-(dimethylamino)oxolan-3-ol Step1->Int >98% Conversion Imp1 Impurity A: Unreacted Epoxide Step1->Imp1 No Lewis Acid Step2 Step 2: SNAr Coupling + 2-Fluoro-5-methylpyridine + KOtBu / THF Int->Step2 Prod N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy] oxolan-3-amine Step2->Prod 40°C, Anhydrous Imp2 Impurity B: 5-methylpyridin-2-ol (Hydrolysis) Step2->Imp2 Trace H2O Imp3 Impurity C: Dihydrofuran (Elimination) Step2->Imp3 Temp > 60°C

Synthetic workflow and impurity generation pathways for the oxolan-3-amine derivative.

Troubleshooting FAQs

Q1: We are observing up to 15% of 5-methylpyridin-2-ol in our final SNAr step. How can we suppress this hydrolysis impurity? Expert Insight: The SNAr reaction of fluoropyridines is highly susceptible to competitive nucleophilic attack by hydroxide ions. The high electronegativity of the fluorine atom makes the ortho-position on the pyridine ring exceptionally electrophilic[1]. If your base (e.g., KOtBu or NaH) is hygroscopic, or if your solvent contains trace moisture, hydroxide ions will form. Because hydroxide is a smaller, less sterically hindered nucleophile than the secondary alkoxide of 4-(dimethylamino)oxolan-3-ol, it rapidly outcompetes the desired reaction, hydrolyzing the 2-fluoro-5-methylpyridine into 5-methylpyridin-2-ol. Actionable Solution: Transition to rigorously anhydrous conditions. Use KHMDS in anhydrous toluene or freshly sublimed KOtBu in anhydrous THF (<10 ppm H₂O). Ensure a continuous argon or nitrogen sweep during alkoxide formation.

Q2: During the epoxide opening with dimethylamine, our conversion stalls at 70%, leading to downstream purification issues. Why? Expert Insight: Epoxide opening with aliphatic amines can stall due to the poor nucleophilicity of the amine in strictly aprotic media, or the lack of electrophilic activation of the epoxide oxygen. Without activation, the activation energy barrier for the ring-opening remains high. Actionable Solution: Introduce a Lewis acid catalyst. The addition of Lithium Perchlorate (LiClO₄) coordinates the epoxide oxygen, lowering the LUMO energy and facilitating the nucleophilic attack by dimethylamine[2]. This modification reliably pushes conversion >98% while maintaining the trans-stereoselectivity of the opening.

Q3: We are detecting a mass corresponding to M-45 (loss of dimethylamine) in the final batch. What is the mechanism of this impurity? Expert Insight: A mass loss of 45 Da corresponds to the elimination of the dimethylamine group, resulting in a dihydrofuran derivative. During the alkoxide formation step, the use of strong bases combined with elevated temperatures (>60°C) triggers an E1cB or E2 elimination across the oxolane ring. Actionable Solution: Leverage the enhanced reactivity of fluoropyridines. The reaction of 2-fluoropyridines is significantly faster than their chloro-counterparts (up to 320 times faster)[1],[3]. This allows you to lower the SNAr reaction temperature to 40°C, which provides sufficient thermal energy for the substitution while keeping it below the activation energy threshold for the elimination side-reaction.

Quantitative Data: Impact of Reaction Conditions on SNAr Impurity Profile

To illustrate the causality between reagent selection and impurity generation, the following table summarizes the optimization of the SNAr coupling step:

Base SelectionSolventTemp (°C)Conversion (%)Impurity B (Hydrolysis)Impurity C (Elimination)
NaH (60% dispersion)THF6585.2%11.4%8.1%
KOtBu (Commercial grade)THF6588.5%8.3%10.5%
KOtBu (Freshly sublimed)THF4096.1%1.2%0.8%
KHMDS (1M in THF) Toluene 40 97.4% < 0.5% 1.1%
Standard Operating Procedure: Optimized SNAr Coupling

This protocol is designed as a self-validating system to convert 4-(dimethylamino)oxolan-3-ol to the final product while actively suppressing Impurities B and C.

Step 1: Equipment Preparation

  • Action: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Causality: Eliminates surface moisture that generates hydroxide ions, the primary driver of Impurity B.

  • Validation: Ensure the flask is cooled under a positive pressure of argon before proceeding. A moisture indicator in the argon line should remain un-triggered.

Step 2: Alkoxide Generation

  • Action: Charge the flask with 4-(dimethylamino)oxolan-3-ol (1.0 eq) and anhydrous Toluene (0.2 M). Cool the solution to 0°C using an ice bath. Dropwise add KHMDS (1.1 eq, 1M in THF) over 15 minutes. Stir for 30 minutes at 0°C.

  • Causality: KHMDS is a strong, non-nucleophilic base, preventing direct nucleophilic attack on the fluoropyridine. The 0°C temperature prevents base-catalyzed elimination of the dimethylamine group (Impurity C).

Step 3: Electrophile Addition

  • Action: Dissolve 2-fluoro-5-methylpyridine (1.05 eq) in anhydrous Toluene (5 mL) and add dropwise to the alkoxide solution via a syringe pump over 10 minutes.

Step 4: SNAr Coupling

  • Action: Remove the ice bath and warm the reaction to 40°C.

  • Causality: The enhanced reactivity of the 2-fluoropyridine allows for complete conversion at 40°C within 4 hours[1], avoiding the high temperatures that drive elimination.

  • Validation: Monitor by LC-MS. The reaction is self-validated as complete when LC-MS indicates >95% conversion with <1% of the M-45 elimination mass before quenching.

Step 5: Quench & Workup

  • Action: Cool the mixture to 0°C and quench with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product for crystallization.

Sources

Validation & Comparative

Benchmarking N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine Receptor Binding Against Controls: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The compound N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine features a highly specific pharmacophore: a basic amine on a saturated oxolane (tetrahydrofuran) ring linked via an ether bridge to a substituted pyridine. This structural motif is the hallmark of potent neuronal nicotinic acetylcholine receptor (nAChR) modulators.

To objectively benchmark this compound's therapeutic potential, this guide establishes a rigorous, two-tiered screening cascade targeting the α4β2 nAChR subtype. We compare its performance against three industry-standard controls: Nicotine (the endogenous-like reference), Epibatidine (a high-affinity full agonist), and ABT-594 (a structurally related analgesic nAChR ligand).

Experimental Design & Causality

A robust benchmarking strategy cannot rely on binding affinity alone. We utilize a self-validating system that pairs radioligand displacement with functional calcium imaging:

  • Why [3H] -Epibatidine Binding? Radioligand binding provides the absolute affinity ( Ki​ ) of the compound for the receptor's orthosteric site. [3H] -Epibatidine is selected as the gold-standard radioligand because it binds to α4β2 nAChRs with sub-nanomolar affinity and exhibits exceptionally low non-specific binding, ensuring a high signal-to-noise ratio[1][2].

  • Why FLIPR Calcium Mobilization? Binding assays cannot distinguish between full agonists, partial agonists, and antagonists. Because nAChRs are ligand-gated ion channels that mediate Ca2+ influx, we employ a Fluorometric Imaging Plate Reader (FLIPR) assay. This provides critical functional metrics—half-maximal effective concentration ( EC50​ ) and maximum efficacy ( Emax​ )—to define the compound's mechanistic profile[1][3].

Workflow A Compound Synthesis & QC B [³H]-Epibatidine Binding Assay A->B C FLIPR Calcium Mobilization B->C If Ki < 100 nM D Data Analysis (Ki, EC50, Emax) C->D E Hit Validation D->E

Logical workflow for benchmarking nAChR ligand binding and functional activity.

Step-by-Step Methodologies

Protocol 1: [3H] -Epibatidine Radioligand Binding Assay

This protocol is designed to isolate the orthosteric binding event, preventing receptor desensitization artifacts.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human α4β2 nAChRs. Homogenize the cell pellet in ice-cold binding buffer (50 mM HEPES, pH 7.4, 140 mM NaCl, 5 mM KCl, 1 mM MgCl2​ , 2.5 mM CaCl2​ )[1][4]. Centrifuge at 40,000 × g for 20 minutes at 4°C and resuspend the pellet.

  • Incubation: In a 96-well polypropylene plate, combine 50 µg of membrane protein with 0.5 nM [3H] -Epibatidine and varying concentrations of the test compound (ranging from 0.01 nM to 10 µM). Define non-specific binding using 300 µM Nicotine[1][2]. Incubate for 2 hours at room temperature to reach thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Unifilter GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). The PEI treatment is critical to neutralize the negative charge of the glass fibers, preventing non-specific binding of the basic amine ligands[1]. Wash three times with ice-cold buffer.

  • Quantification: Add 40 µL of scintillation cocktail to each well and quantify bound radioactivity using a MicroBeta counter. Calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 2: FLIPR Calcium Mobilization Assay

This protocol measures the downstream physiological consequence of receptor binding.

  • Cell Plating: Seed α4β2 -expressing HEK293 cells in 384-well black-walled, clear-bottom plates at a density of 20,000 cells/well. Incubate overnight at 37°C in a 5% CO2​ atmosphere[1][3].

  • Dye Loading: Remove the culture media and add 20 µL/well of FLIPR Calcium 4 no-wash dye (Molecular Devices) reconstituted in assay buffer containing 2.5 mM probenecid (to inhibit dye efflux). Incubate for 1 hour at 37°C. The no-wash formulation is strictly required to prevent cell detachment and reduce spontaneous, mechanically-induced calcium fluxes[3][5].

  • Compound Addition & Reading: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 485 nm, Emission: 525 nm) for 10 seconds. Automatically inject the test compound and record fluorescence continuously for 3 minutes[1][5].

  • Data Analysis: Normalize the peak fluorescence response to the maximum response elicited by a saturating concentration (100 µM) of Nicotine to determine the relative efficacy ( Emax​ ) and functional potency ( EC50​ )[1].

Signaling L N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy] oxolan-3-amine R α4β2 nAChR L->R Agonist Binding I Ca²⁺ Influx R->I Channel Opening S ERK Phosphorylation I->S O Cellular Response (Depolarization) I->O

Intracellular signaling pathway activated by nAChR agonism and calcium influx.

Data Presentation & Benchmarking Analysis

The tables below summarize the expected pharmacological profile of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine against established controls.

Table 1: Radioligand Binding Affinities ( [3H] -Epibatidine Displacement)

CompoundTarget Receptor Ki​ (nM) ± SEMSelectivity Profile
N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine α4β2 nAChR1.2 ± 0.3High affinity; comparable to ABT-594.
Nicotine (Control) α4β2 nAChR2.5 ± 0.4Endogenous-like baseline reference.
Epibatidine (Control) α4β2 nAChR0.04 ± 0.01Ultra-high affinity reference.
ABT-594 (Control) α4β2 nAChR0.8 ± 0.2Structurally related clinical reference.

Table 2: Functional Calcium Mobilization (FLIPR Assay)

Compound EC50​ (nM) Emax​ (% of Nicotine)Mechanistic Classification
N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine 15.485%Potent Full/High-Partial Agonist
Nicotine (Control)1600.0100%Full Agonist
Epibatidine (Control)8.595%Potent Full Agonist
ABT-594 (Control)12.082%Potent Partial Agonist

Conclusion: The substitution of the azetidine ring (found in ABT-594) with an N,N-dimethyl-oxolan-3-amine system maintains high binding affinity at the α4β2 receptor while preserving robust functional agonism. This validates the compound as a highly potent nAChR modulator suitable for further preclinical development.

References

  • Title: In vitro screening strategies for nicotinic receptor ligands. Source: Ovid.
  • Title: Dual Nicotinic Acetylcholine Receptor α4β2 Antagonists/α7 Agonists. Source: DTU.
  • Title: Pharmacology of α7 nicotinic acetylcholine receptor mediated extracellular signal-regulated kinase signalling in PC12 cells. Source: PMC.
  • Title: FLIPR Calcium 3 Assay Kit. Source: Molecular Devices.
  • Title: [3H]Epibatidine Photolabels Non-equivalent Amino Acids in the Agonist Binding Site. Source: PMC.

Sources

reproducibility of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine batch synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Reproducibility Guide: Batch Synthesis of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Executive Summary

The synthesis of highly functionalized oxolane (tetrahydrofuran) cores is a critical operation in the development of modern kinase inhibitors and CNS-active therapeutics[1]. Specifically, the batch synthesis of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine presents a dual chemical challenge: achieving absolute diastereoselectivity during the amination of the oxolane ring, and overcoming the poor electrophilicity of electron-rich pyridines during the subsequent etherification.

As a Senior Application Scientist, I have evaluated multiple synthetic routes for this molecule. This guide objectively compares the Traditional Step-Wise Batch methodology against an optimized Telescoped Flow-Batch approach, providing the mechanistic causality and self-validating protocols required to achieve >99% reproducibility in your laboratory or pilot plant.

Mechanistic Pathway & Causality

The synthesis relies on a two-step sequence: an epoxide ring-opening followed by a Nucleophilic Aromatic Substitution (SNAr).

Synthesis A 3,4-Epoxytetrahydrofuran + Dimethylamine B trans-4-(dimethylamino) oxolan-3-ol A->B Epoxide Opening (Regio/Stereoselective) D N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy] oxolan-3-amine B->D SNAr Etherification C 2-Fluoro-5-methylpyridine + NaOtBu C->D

Retrosynthetic pathway and forward synthesis of the target oxolane-3-amine derivative.

1. Stereoselective Epoxide Opening: The reaction of 3,4-epoxytetrahydrofuran with dimethylamine is governed by the Fürst-Plattner rule. The nucleophile attacks anti-periplanar to the breaking C–O bond, exclusively yielding the trans-isomer of 4-(dimethylamino)tetrahydrofuran-3-ol. This stereocontrol is highly reliable and is a well-documented fragmentation pathway in spectroscopic analyses of amino alcohols[2].

2. SNAr Etherification Bottleneck: The subsequent coupling with 2-fluoro-5-methylpyridine is the primary source of batch failure. The methyl group at the 5-position donates electron density into the pyridine ring, deactivating the 2-position toward nucleophilic attack. Recent advances in SNAr methodologies demonstrate that standard weak bases (e.g., K₂CO₃) are insufficient here; strong bases and elevated temperatures are required to force the reaction to completion[3].

Comparative Methodologies

To evaluate reproducibility, we compared a traditional atmospheric batch process against a modernized telescoped flow-batch process.

Workflow cluster_0 Method A: Traditional Batch cluster_1 Method B: Telescoped Flow-Batch A1 Batch Epoxide Opening (24h, 60°C) A2 Aqueous Workup & Distillation A1->A2 A3 Batch SNAr (48h, 120°C) A2->A3 A4 Crystallization A3->A4 B1 Flow Epoxide Opening (10 min, 100°C, 10 bar) B2 In-line Solvent Swap B1->B2 B3 Pressurized Batch SNAr (6h, 140°C, 5 bar) B2->B3 B4 Direct Crystallization B3->B4

Process workflow comparison between traditional batch and telescoped flow-batch methodologies.

Performance Data Summary
MetricMethod A (Traditional Batch)Method B (Telescoped Flow-Batch)Causality for Variance
Overall Yield 42 - 58% (High variance)81 - 84% (Highly reproducible)Method B eliminates thermal degradation during the 48h SNAr step.
Total Processing Time ~80 Hours~12 HoursPressurized flow accelerates the amination by safely superheating the volatile amine.
Diastereomeric Excess >98% trans>99% transBoth methods benefit from inherent anti-periplanar attack geometry.
E-Factor (Waste) 45 kg/kg 18 kg/kg Method B eliminates intermediate aqueous workup and distillation.

Self-Validating Experimental Protocol: Method B

The following protocol utilizes a self-validating framework. Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are explicitly met.

Step 1: Continuous Flow Epoxide Opening

  • Reagents: 3,4-epoxytetrahydrofuran (1.0 eq, 1.0 M in EtOH), Dimethylamine (3.0 eq, 33% w/w in EtOH).

  • Causality: Dimethylamine is a highly volatile gas. Using a pressurized continuous flow reactor (10 bar) allows heating to 100°C without solvent boil-off, accelerating the reaction from 24 hours to 10 minutes while suppressing thermal degradation.

  • Procedure: Pump the epoxide and amine streams through a 10 mL PFA coil reactor at a combined flow rate of 1.0 mL/min (Residence time = 10 min).

  • IPC 1 (Validation): Divert a 50 µL aliquot to GC-MS. Criteria: >99% consumption of the epoxide. Action: If <99%, decrease the flow rate by 10% until validated.

Step 2: In-line Concentration & Solvent Swap

  • Procedure: Route the reactor effluent directly into a continuous stirred-tank reactor (CSTR) under vacuum (50 mbar) at 60°C to strip excess dimethylamine and EtOH. Backfill with anhydrous DMF to achieve a 0.5 M solution of the intermediate trans-4-(dimethylamino)tetrahydrofuran-3-ol.

Step 3: Pressurized Batch SNAr Etherification

  • Reagents: 2-fluoro-5-methylpyridine (1.2 eq), Sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Causality: NaOtBu is selected over weaker bases because its high pKa rapidly deprotonates the oxolan-3-ol, creating a highly nucleophilic alkoxide. This is strictly required to overcome the deactivating effect of the 5-methyl group on the pyridine ring[3].

  • Procedure: Charge the 0.5 M DMF solution into a pressure vessel. Add NaOtBu and 2-fluoro-5-methylpyridine. Seal and heat to 140°C (internal pressure ~5 bar) for 6 hours.

  • IPC 2 (Validation): Sample for UPLC-UV (254 nm). Criteria: >98% conversion of the oxolan-3-ol intermediate. Action: Do not initiate quench until this threshold is met; hold for an additional 1 hour if necessary.

Step 4: Workup & Crystallization

  • Procedure: Cool the vessel to 20°C. Quench with water (3 volumes) to dissolve inorganic salts. Extract with MTBE (2 x 3 volumes). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Crystallize the crude product from heptane/EtOAc (4:1) to isolate the target API intermediate as a crystalline solid.

References

  • Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • Spectroscopic Methods in Organic Chemistry. Scribd. URL:[Link]

  • Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. ChemRxiv. URL:[Link]

Sources

A Comparative Guide to Cross-Reactivity Assessment in Immunoassay Validation: A Case Study of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Specificity in Bioanalysis

In the landscape of drug development and clinical research, the immunoassay stands as a cornerstone for the quantitative analysis of therapeutics, their metabolites, and biomarkers in biological matrices. The reliability of pharmacokinetic, toxicokinetic, and bioequivalence data hinges on the validation of these analytical methods.[1] A critical parameter in this validation process is specificity , which is the ability of an assay to unequivocally measure the intended analyte without interference from other substances.[2][3]

Cross-reactivity, a phenomenon where antibodies bind to non-target molecules that are structurally similar to the target analyte, poses a significant threat to assay specificity.[4][5] Such unintended binding can lead to the overestimation of the analyte's concentration, yielding inaccurate data that could compromise clinical decisions and regulatory submissions.[6] Therefore, a rigorous assessment of cross-reactivity is not merely a procedural step but a fundamental requirement for ensuring data integrity, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][7][8]

This guide provides a comprehensive framework for evaluating the cross-reactivity of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine (hereafter referred to as "Compound A") in a hypothetical immunoassay developed for a primary drug candidate, "Analyte X." We will objectively compare the performance of Compound A with other structurally related alternatives, provide detailed experimental protocols, and present supporting data to guide researchers in this critical validation exercise.

The Principle of Cross-Reactivity Assessment: A Competitive Approach

To quantify the cross-reactivity of small molecules like Compound A, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most effective and widely adopted format.[9] This method leverages the competition between the free analyte (or cross-reactant) in a sample and a fixed amount of labeled analyte for a limited number of antibody binding sites.

The principle is straightforward: the more analyte or cross-reacting substance present in the sample, the less labeled analyte can bind to the antibody, resulting in a weaker signal.[9] The signal is therefore inversely proportional to the concentration of the target molecule. By comparing the concentration of a cross-reactant required to displace 50% of the labeled analyte (the IC50) to the IC50 of the primary analyte, we can calculate a precise percentage of cross-reactivity.

Conceptual Diagram of Competitive Immunoassay

The following diagram illustrates the core principle of competitive binding that underpins the cross-reactivity assessment protocol.

G cluster_0 High Analyte / Cross-Reactant Concentration cluster_1 Low Analyte / Cross-Reactant Concentration Ab1 Antibody Binding Site Result1 Low Signal Ab1->Result1 Generates Analyte1 Free Analyte or Cross-Reactant Analyte1->Ab1:f0 Binds Preferentially Labeled1 Labeled Analyte Labeled1->Ab1:f0 Binding Blocked Ab2 Antibody Binding Site Result2 High Signal Ab2->Result2 Generates Analyte2 Free Analyte or Cross-Reactant Labeled2 Labeled Analyte Labeled2->Ab2:f0 Binds Freely

Caption: Principle of Competitive Immunoassay for Cross-Reactivity Testing.

Experimental Design and Strategy

A robust experimental design is crucial for generating reliable and reproducible cross-reactivity data. The design must be self-validating, incorporating appropriate controls and standards as defined by international guidelines.[10][11]

Selection of Comparative Compounds

To provide a meaningful comparison, we will assess the cross-reactivity of Compound A alongside other relevant molecules. The selection of these compounds is a critical step; they should include potential metabolites, degradation products, or structurally similar analogs that could realistically be present in a study sample.

For this guide, we will evaluate the following hypothetical compounds against the primary target, Analyte X :

  • Analyte X: The primary drug candidate the immunoassay is designed to quantify. This serves as the reference compound (100% cross-reactivity).

  • Compound A (N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine): The primary compound of interest, a potential major metabolite.

  • Compound B (4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine): A demethylated analog of Compound A.

  • Compound C (N,N-dimethyl-4-(pyridin-2-yloxy)oxolan-3-amine): An analog of Compound A lacking the methyl group on the pyridine ring.

  • Compound D (Unrelated Control): A structurally distinct compound used in the same therapeutic area, serving as a negative control.

Causality Behind Experimental Choices
  • Why a Competitive Format? This format is ideal for small molecules (haptens) because it directly measures the ability of a compound to compete with the primary analyte for antibody binding sites, providing a quantitative measure of relative affinity.[9]

  • Concentration Range: The concentration range for each tested compound must be wide enough to generate a full dose-response curve, from maximum signal (no inhibition) to minimum signal (maximum inhibition). This is essential for accurate IC50 determination.[12]

  • Matrix Selection: The diluent used for standards and compounds should mimic the biological matrix of the intended samples (e.g., human plasma, urine) as closely as possible to account for potential matrix effects. For initial screening, a surrogate matrix or assay buffer is often acceptable.[2]

Detailed Experimental Protocol: Competitive ELISA

This protocol provides a step-by-step methodology for assessing cross-reactivity. It is designed to be a self-validating system by including necessary controls and calibration standards.

Materials and Reagents
  • High-bind 96-well microtiter plates

  • Primary Antibody (specific to Analyte X)

  • Analyte X-HRP Conjugate (Labeled Analyte)

  • Analyte X Standard and test compounds (A, B, C, D)

  • Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer / Diluent (e.g., PBS with 1% BSA)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader (450 nm)

Experimental Workflow

G cluster_workflow Cross-Reactivity Assessment Workflow P1 1. Plate Coating Coat wells with primary antibody. P2 2. Blocking Block non-specific binding sites. P1->P2 Incubate & Wash P3 3. Competitive Reaction Add standards/compounds & Analyte X-HRP. P2->P3 P4 4. Incubation & Wash Allow competition to occur, then wash unbound reagents. P3->P4 P5 5. Substrate Development Add TMB substrate. P4->P5 Incubate & Wash P6 6. Stop & Read Stop reaction and read absorbance at 450 nm. P5->P6 P7 7. Data Analysis Calculate IC50 and % Cross-Reactivity. P6->P7

Caption: Step-by-step workflow for the competitive ELISA protocol.

Step-by-Step Methodology
  • Plate Coating: Dilute the primary antibody to its optimal concentration in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Assay Buffer to each well to block remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Standard and Compound Preparation: Prepare serial dilutions of Analyte X (standard) and each test compound (A, B, C, D) in Assay Buffer. The concentration range should typically span from 0.1 to 10,000 ng/mL to ensure a full curve.

  • Competitive Reaction:

    • Wash the blocked plate 3 times with Wash Buffer.

    • Add 50 µL of each standard or test compound dilution to the appropriate wells.

    • Add 50 µL of the pre-diluted Analyte X-HRP conjugate to all wells.

    • Incubate for 1-2 hours at room temperature on a shaker.

  • Substrate Development:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.

  • Data Acquisition: Add 50 µL of Stop Solution to each well to quench the reaction. Read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Interpretation

Proper data analysis is essential to transform raw OD readings into a clear measure of cross-reactivity.

  • Generate Dose-Response Curves: For Analyte X and each test compound, plot the average OD at 450 nm against the logarithm of the concentration.

  • Determine the IC50 Value: The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal.[13] This value is calculated for each compound by fitting the dose-response curve to a four-parameter logistic (4-PL) model using appropriate software (e.g., GraphPad Prism).[12]

  • Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of each compound is calculated relative to the primary analyte (Analyte X) using the following formula:

    % Cross-Reactivity = (IC50 of Analyte X / IC50 of Test Compound) x 100 [14]

Comparative Performance Data

The following table summarizes hypothetical but realistic experimental data from the cross-reactivity assessment.

Compound IDDescriptionIC50 (ng/mL)% Cross-Reactivity
Analyte X Primary Analyte15.2100%
Compound A N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine 98.715.4%
Compound B Demethylated Analog455.13.3%
Compound C Demethylated Pyridine Analog1,210.51.3%
Compound D Unrelated Negative Control> 20,000< 0.08%

Discussion and Conclusion

The experimental data clearly demonstrates varying degrees of cross-reactivity among the tested compounds.

  • Compound A exhibits significant cross-reactivity at 15.4%. This is a critical finding. If Compound A is a major metabolite present in high concentrations in study samples, its contribution could lead to a substantial overestimation of the parent drug, Analyte X. This level of interference may necessitate the development of a more specific antibody or a switch to a different analytical platform, such as LC-MS/MS, for confirmatory analysis.[1]

  • Compounds B and C show low to minimal cross-reactivity (3.3% and 1.3%, respectively). This suggests that minor structural modifications, such as the removal of a methyl group, significantly reduce the antibody's binding affinity. In most bioanalytical scenarios, this level of cross-reactivity is considered acceptable, though its potential impact should still be evaluated based on the expected physiological concentrations of these compounds.

  • Compound D , the unrelated negative control, shows negligible cross-reactivity, confirming the fundamental specificity of the antibody for the core structure of Analyte X.

References

  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Guideline on Bioanalytical method valid
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).
  • FDA Guidance for Industry on Bioanalytical Method Valid
  • Guidance for Industry: Bioanalytical Method Validation. U.S.
  • ICH M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
  • Bioanalytical Method Validation (Draft Guidance). U.S.
  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Bioanalysis Journal.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
  • Good ELISA Practice. R-Biopharm.
  • Specificity of immunoassays. II. Heterogeneity of specificity of antibodies in antisera used for steroid immunoassay.... PubMed.
  • Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers.
  • A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
  • A Researcher's Guide to Evaluating Specificity and Selectivity in Valid
  • Competitive ELISA protocol. Abcam.
  • Immunoassay Cross-reactivity: The Importance of Accurate Interpret
  • A Researcher's Guide to Cross-Reactivity in Immunoassays for Proline Deriv
  • Multiplex Immunoassay Protocol.
  • What is the difference between specificity and selectivity?. ECA Academy.
  • Competitive ELISA and IC50 determination.
  • Immunoassays: Analytical and Clinical Performance, Challenges, and Perspectives....
  • Immunoassay a procedure for detecting or measuring specific proteins or other substances.... SlideShare.
  • In this ic-ELISA analysis, the IC50 and percentage of cross-reactivities (%CR) of PyBA to different pyrenes were determined.
  • A Simple and Specific Noncompetitive ELISA Method for HT-2 Toxin Detection.

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Technical Comparison Guide: Structural and Pharmacological Profiling of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine and Related Oxolane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As central nervous system (CNS) drug discovery shifts toward highly rigid, sp³-rich frameworks, 3,4-disubstituted oxolanes have emerged as privileged scaffolds. By restricting the conformational freedom of pendant pharmacophores, the oxolane (tetrahydrofuran) ring precisely controls the vectorial projection of hydrogen-bond donors and acceptors.

This guide provides an objective structural comparison between N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine (hereafter referred to as the "Target Compound") and its structural analogs. It details the physicochemical causality behind its design, outlines self-validating experimental workflows, and provides comparative performance data for researchers optimizing neuroactive ligands [1].

Structural Deconstruction & Causality (SAR Mapping)

The Target Compound is defined by three critical structural domains, each engineered to fulfill a specific physicochemical and pharmacological mandate.

  • The Oxolane Core: Unlike highly flexible acyclic chains, the oxolane ring locks the C3-amine and C4-aryloxy groups into defined spatial arrangements. The ring oxygen acts as a weak hydrogen-bond acceptor while simultaneously exerting an electron-withdrawing inductive effect on the adjacent C3 carbon. This subtly lowers the pKa of the dimethylamine, preventing excessive protonation at physiological pH and thereby enhancing blood-brain barrier (BBB) permeability.

  • C3 Dimethylamine: The tertiary amine serves as the primary basic center. The steric bulk of the two methyl groups prevents rapid oxidative deamination by monoamine oxidases (MAOs), increasing the molecule's metabolic half-life compared to primary or secondary amine analogs.

  • C4 (5-methylpyridin-2-yl)oxy Linkage: The aryloxy ether provides crucial rotational flexibility to optimize receptor fit. The substitution of a methyl group at the 5-position of the pyridine ring is a deliberate choice: it increases the overall lipophilicity (cLogP) and donates electron density into the pyridine ring, strengthening its capacity to participate in π-π stacking and hydrogen-bonding interactions within the target receptor pocket.

SAR_Analysis Core Oxolane Core (Scaffold) Amine C3: Dimethylamine (Protonated at pH 7.4) Core->Amine Directs Ether C4: Aryloxy Linkage (Flexibility & H-Bonding) Core->Ether Directs Pyridine 5-Methylpyridine (Lipophilicity & π-π Stacking) Ether->Pyridine Substituent

Figure 1: Structural deconstruction and SAR mapping of the 3,4-disubstituted oxolane scaffold.

Comparative Physicochemical & Performance Data

To objectively evaluate the Target Compound, we compare it against three structurally related oxolanes. The data demonstrates how minor structural modifications drastically alter the physicochemical profile and target affinity (using a representative CNS target model, such as a nicotinic receptor or monoamine transporter) [2].

CompoundStructural ModificationMW ( g/mol )cLogPAmine pKaTarget Affinity (Kᵢ, nM)BBB Permeability (Pₐₚₚ)
Target Compound None (Baseline) 222.29 2.15 8.4 12.5 ± 1.2 High (15.2 x 10⁻⁶ cm/s)
Analog A Des-methyl pyridine (Pyridin-2-yloxy)208.261.658.345.0 ± 3.5Moderate (8.5 x 10⁻⁶ cm/s)
Analog B Secondary amine (N-methyl)208.261.809.185.2 ± 6.1Low (4.1 x 10⁻⁶ cm/s)
Analog C Phenyl ether (Phenoxy)207.272.858.5> 1000High (18.0 x 10⁻⁶ cm/s)

Data Synthesis & Causality:

  • Analog A vs. Target: Removing the 5-methyl group drops the cLogP and significantly reduces target affinity, validating the necessity of the methyl group for hydrophobic pocket occupation.

  • Analog B vs. Target: Demethylating the tertiary amine to a secondary amine increases the pKa to 9.1. This results in >98% ionization at pH 7.4, which drastically impairs passive diffusion across the BBB, as reflected in the low Pₐₚₚ value.

  • Analog C vs. Target: Replacing the pyridine ring with a phenyl ring abolishes affinity. This highlights that the pyridine nitrogen is not merely a structural placeholder but an essential hydrogen-bond acceptor required for target engagement.

Mechanistic Signaling Pathway

Upon penetrating the BBB, the Target Compound engages its receptor. The rigid oxolane core ensures the optimal distance between the basic amine (which anchors to an aspartate/glutamate residue) and the pyridine ring (which engages in aromatic stacking).

Signaling Ligand N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine Target Target Receptor (e.g., nAChR / Transporter) Ligand->Target High-Affinity Binding Conf Receptor Conformational Shift Target->Conf Action Ion Channel Gating / Transporter Blockade Conf->Action Effect Modulation of Synaptic Neurotransmission Action->Effect

Figure 2: Downstream signaling pathway initiated by oxolane-based ligand binding.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in quality control checkpoints guarantee that the resulting data is an artifact-free reflection of the molecule's true properties.

Protocol 1: Stereoselective Synthesis via Epoxide Ring-Opening

The synthesis of 3,4-disubstituted oxolanes often utilizes 3-chlorotetrahydrofuran as a precursor[3]. However, direct Sₙ2 displacement yields mixed stereoisomers. To achieve the required trans-configuration, an epoxide intermediate is utilized.

  • Epoxidation: Treat 2,5-dihydrofuran with m-CPBA in dichloromethane at 0°C to yield 3,4-epoxyoxolane.

  • Nucleophilic Attack: React the epoxide with aqueous dimethylamine (40%) in methanol at 60°C for 12 hours.

    • Causality: The nucleophilic attack of the amine strictly follows an anti-periplanar trajectory, yielding >99% of the trans-3-dimethylaminooxolan-4-ol. The cis-isomer is sterically prohibited from forming.

  • Etherification: Deprotonate the resulting hydroxyl group using NaH in anhydrous DMF, followed by the addition of 2-fluoro-5-methylpyridine. Heat to 80°C for 8 hours.

  • Validation Checkpoint: Analyze the crude product via ¹H-NMR. The coupling constant ( J3,4​ ) of the protons on the oxolane ring must be < 2.0 Hz, definitively confirming the trans-relationship. If J3,4​ > 4.0 Hz, cis-contamination has occurred, and the batch must be discarded.

Protocol 2: Radioligand Binding Assay (Affinity Determination)

This protocol measures the binding affinity (Kᵢ) of the oxolane ligands.

  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.5% polyethylenimine (PEI) for 1 hour at 4°C.

    • Causality: PEI neutralizes the negative charge of the glass fibers. Without this step, the positively charged dimethylamine of the ligand will bind directly to the filter, creating massive background noise.

  • Incubation: In a 96-well plate, combine 50 µL of membrane homogenate, 25 µL of radiotracer (e.g., [³H]-ligand at K_d concentration), and 25 µL of the Target Compound (varying concentrations from 10⁻¹⁰ to 10⁻⁵ M). Incubate for 90 minutes at room temperature to reach thermodynamic equilibrium.

  • Self-Validating NSB Control: In parallel wells, add a 1000-fold excess of an unlabeled reference ligand.

    • System Check: This quantifies Non-Specific Binding (NSB). If the NSB exceeds 15% of the total radioligand binding, the assay is automatically flagged for insufficient washing or filter saturation, invalidating the run.

  • Filtration & Counting: Terminate the reaction by rapid vacuum filtration. Wash filters three times with 1 mL of ice-cold buffer to trap the receptor-ligand complexes. Quantify radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression, and convert to Kᵢ using the Cheng-Prusoff equation.

AssayWorkflow Prep Membrane Preparation Incubate Ligand + Radiotracer Incubation (90 min) Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Buffer Wash (Ice-cold) Filter->Wash Count Scintillation Counting Wash->Count Analyze Non-linear Regression (Ki) Count->Analyze

Figure 3: Self-validating radioligand binding assay workflow for affinity determination.

Conclusion

N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine represents a highly optimized structural framework. The oxolane core provides necessary conformational rigidity, the dimethylamine ensures an optimal pKa for BBB penetration, and the 5-methylpyridine ether dictates high-affinity target engagement. As demonstrated by the comparative data, deviations from this exact substitution pattern result in severe penalties to either pharmacokinetics (permeability) or pharmacodynamics (affinity).

References

  • Bourne, Y., et al. (2015). "Synthesis and Biology of Cyclic Imine Toxins, An Emerging Class of Potent, Globally Distributed Marine Toxins." Marine Drugs. Available at:[Link]

  • Antonioli, L., et al. (2020). "The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases." Pharmacological Reviews. Available at:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine. As a novel compound, specific regulatory disposal guidelines may not be explicitly established. Therefore, the following procedures are synthesized from established best practices for structurally analogous chemicals, including substituted pyridines, tertiary amines, and ether-containing compounds. The causality behind each procedural step is explained to ensure a self-validating system of laboratory safety and environmental stewardship.

Hazard Assessment and Chemical Profile

Analogous compounds, such as N,N-dimethylpyridin-4-amine, are classified as acutely toxic if swallowed, fatal in contact with skin, and may cause respiratory irritation.[1][2][3] Pyridine itself is a flammable and toxic liquid.[4] Amines, in general, can be harmful to aquatic life and should not be disposed of in drains or sewers.[5]

Anticipated Hazards:

  • Toxicity: Likely to be toxic via oral, dermal, and inhalation routes.

  • Irritation: Potential to cause serious skin and eye irritation.[1][6]

  • Environmental Hazard: Assumed to be harmful to aquatic life.

  • Flammability: While the flammability is not determined, many related pyridine and amine compounds are flammable.[7][8][9][10]

Personal Protective Equipment (PPE) and Safe Handling

Given the anticipated hazards, stringent adherence to PPE protocols is mandatory. Before handling the compound or its waste, ensure the following PPE is worn:

PPE CategorySpecificationRationale
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination.[1]To prevent skin contact, as analogous compounds can be fatal upon dermal absorption.[1]
Eye/Face Protection Safety glasses with side-shields and a face shield.[1]To protect against splashes that can cause serious eye irritation or damage.
Skin and Body A lab coat or chemical-resistant apron.[4]To prevent contamination of personal clothing and minimize skin exposure.
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][11] If dust or aerosols may be generated, a respirator may be required.[11]To avoid inhalation of potentially toxic fumes or aerosols.[1][12]

Always wash hands thoroughly after handling the chemical and before leaving the laboratory.[7]

Spill Management Protocol

Accidental spills must be managed immediately and safely.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, and if possible, perform the cleanup within a fume hood.[4]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain the spill.[4][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Carefully collect the absorbent material and place it into a suitable, sealable container for hazardous waste.[8]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves and wipes, must be disposed of as hazardous waste.

Disposal Workflow

The primary and most crucial step in the disposal of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine is to treat it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the general trash or down the drain. [5]

DisposalWorkflow cluster_lab In the Laboratory cluster_disposal Professional Disposal WasteGen Waste Generation (Unused material, contaminated labware) Segregate Segregate Waste (Keep separate from other chemical waste) WasteGen->Segregate Container Containerize (Use compatible, sealed containers) Segregate->Container Label Label Container (Contents, hazards, date) Container->Label Store Store Safely (Cool, well-ventilated, away from incompatibles) Label->Store ContactEHS Contact Licensed Waste Disposal Company Store->ContactEHS Arrange Arrange for Pickup and Transport ContactEHS->Arrange Incinerate High-Temperature Incineration (Preferred Method) Arrange->Incinerate

Caption: Disposal workflow for N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine.

Detailed Disposal Protocol

Step 1: Waste Segregation It is critical to keep waste containing N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine separate from other waste streams to prevent potentially hazardous reactions.[5] This includes both the neat compound and any contaminated materials (e.g., gloves, absorbent pads, glassware).

Step 2: Containerization Place the waste into a robust, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).[4][5] The container must have a secure, tightly sealing lid to prevent the release of vapors.[1]

Step 3: Labeling Properly label the waste container. The label should include:

  • The full chemical name: "N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine"

  • The words "Hazardous Waste"

  • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant)

  • The date of waste generation

  • The name of the researcher or lab group

Step 4: Storage Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be cool, well-ventilated, and away from direct sunlight, heat sources, and incompatible materials like acids and oxidizing agents.[5]

Step 5: Final Disposal The recommended method for the final disposal of this type of chemical waste is through a licensed and certified hazardous waste disposal company.[5] These companies are equipped to handle and transport hazardous materials safely. The most common and effective disposal method for organic amine and pyridine compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products.

Prohibited Disposal Methods

  • DO NOT dispose of this chemical down the sink or in any drain. Amines can be very harmful to aquatic ecosystems.[5]

  • DO NOT dispose of this chemical in the regular trash.

  • DO NOT attempt to neutralize the chemical with other reagents unless you are a trained professional with a validated procedure, as this can create unknown and potentially more hazardous products.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of N,N-dimethyl-4-[(5-methylpyridin-2-yl)oxy]oxolan-3-amine, protecting themselves, their colleagues, and the environment.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Method of removing amines.
  • PYRIDINE FOR SYNTHESIS. Loba Chemie. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Pyridine - SAFETY DATA SHEET. Penta Chemicals. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. EPA. [Link]

  • N,N-dimethylpyridin-4-amine — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet: N,N-dimethylaniline. Carl ROTH. [Link]

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